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  • Product: (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid
  • CAS: 15027-14-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-(R)-norleucine or N-Benzyloxycarbonyl-D-norleucine, is a protected amino a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-(R)-norleucine or N-Benzyloxycarbonyl-D-norleucine, is a protected amino acid derivative of significant interest in the fields of peptide synthesis and medicinal chemistry. The attachment of the benzyloxycarbonyl (Cbz) group to the alpha-amino group of (R)-norleucine allows for the controlled and sequential formation of peptide bonds, a fundamental process in the synthesis of peptides and peptidomimetics. The incorporation of this non-proteinogenic amino acid can confer unique properties to the resulting peptides, such as increased stability against enzymatic degradation. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic workflows.

Core Physical and Chemical Properties

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is a white to off-white solid at room temperature.[1][2] It is characterized by its insolubility in water and sensitivity to moisture.[3] The key physical and chemical identifiers are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-[(Benzyloxycarbonyl)amino]hexanoic acid
Synonyms N-Cbz-D-norleucine, Z-D-Nle-OH
CAS Number 15027-14-2[1][4]
Molecular Formula C14H19NO4[1][4]
Molecular Weight 265.3 g/mol [1][4]
Melting Point 56-58 °C[1][5]
Boiling Point (Predicted) 449.2 ± 38.0 °C[1]
Density (Predicted) 1.160 ± 0.06 g/cm³[1]
Appearance White to off-white solid[1]
Solubility Insoluble in water[3]
Optical Rotation +10° (c=1 in Methanol)[5]
pKa (Predicted) 4.00 ± 0.21[1]

Experimental Protocols

Synthesis of N-Cbz Protected Amino Acids (General Procedure)

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. The general procedure for its introduction is as follows:

Materials:

  • (R)-Norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate or Sodium hydroxide solution

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-Norleucine in an aqueous solution of sodium carbonate or sodium hydroxide to form the corresponding sodium salt.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent like dioxane or THF.

  • Continue stirring for a few hours at room temperature to ensure the completion of the reaction.

  • After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This protonates the carboxyl group, leading to the precipitation of the N-Cbz-(R)-norleucine.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the purified N-Cbz-(R)-norleucine. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Determination of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of chiral molecules like (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid. The measurement is performed using a polarimeter.

Materials and Equipment:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., Methanol, as specified for the known rotation value)

  • (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid sample

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank (the pure solvent) and setting it to zero.

  • Sample Preparation: Accurately weigh a specific amount of the (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid sample (e.g., 0.1 g for a concentration of 1 g/100 mL). Dissolve the sample in the specified solvent (e.g., Methanol) in a volumetric flask and fill it to the mark to achieve a precise concentration.[5]

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter.

  • Reading: Record the observed rotation angle (α) provided by the instrument. Multiple readings should be taken and averaged to ensure accuracy.[6]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.[7]

Synthetic Workflow and Applications

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Cbz group effectively protects the amine functionality, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The incorporation of norleucine, an isomer of leucine, can be used to probe the structural and functional roles of leucine or methionine residues in peptides and proteins.[8][9] For instance, replacing methionine with the non-oxidizable norleucine can enhance the stability of a peptide without significantly altering its conformation.[9]

Below is a diagram illustrating the general workflow of incorporating N-Cbz-(R)-norleucine into a peptide chain via SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis_cycle Peptide Elongation Cycle Resin Resin Support Resin_Linker Resin with Linker Resin->Resin_Linker Linker Attachment Resin_AA1 Resin-Linker-AA1 Resin_Linker->Resin_AA1 Attach 1st AA Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin_AA1->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of N-Cbz-(R)-norleucine (with DCC/HOBt) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat Cycle for next AA Cleavage Cleavage from Resin & Cbz Deprotection (e.g., HBr/AcOH or H2/Pd) Washing2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using N-Cbz-(R)-norleucine.

References

Exploratory

An In-depth Technical Guide on N-Cbz-(R)-norleucine

For researchers, scientists, and professionals in drug development, N-Cbz-(R)-norleucine is a valuable chiral building block. This document provides a comprehensive overview of its chemical structure, formula, physicoche...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-Cbz-(R)-norleucine is a valuable chiral building block. This document provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and application, particularly in peptide synthesis.

Chemical Structure and Formula

N-Cbz-(R)-norleucine, systematically named (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, is the N-protected form of (R)-norleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during chemical synthesis. Norleucine itself is an isomer of the more common amino acid, leucine.

Chemical Formula: C₁₄H₁₉NO₄

Molecular Weight: 265.30 g/mol

Synonyms: Z-D-Nle-OH, Cbz-D-norleucine, N-Benzyloxycarbonyl-D-norleucine, Z-D-Norleucine

CAS Number: 15027-14-2

N_Cbz_R_norleucine C1 HO C3 C1->C3 C2 O C3->C2 C4 H C3->C4 C5 N C4->C5 C10 C4->C10 C6 O C5->C6 inv1 C5->inv1 H C7 O C6->C7 C8 C6->C8 C9 C8->C9 C14 C9->C14 C18 C9->C18 C11 C10->C11 C12 C11->C12 C13 CH3 C12->C13 C15 C14->C15 C16 C15->C16 C17 C16->C17 C17->C18 inv2 C18->inv2 C19 inv3

Caption: Chemical structure of N-Cbz-(R)-norleucine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Cbz-(R)-norleucine and its related isomers. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance White to off-white solid
Melting Point 56-58 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Optical Rotation [α]D²⁰ For the related Boc-D-norleucine: +8 ± 2º (c=1 in MeOH).[1] The Cbz-protected (R)-enantiomer is expected to have a positive specific rotation.
Storage Store at 2-8°C, sealed in a dry environment.[1]

Experimental Protocols

N-Cbz-(R)-norleucine is primarily used as a building block in peptide synthesis. Below are detailed protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS).

Synthesis of N-Cbz-(R)-norleucine

The synthesis of N-Cbz-(R)-norleucine is typically achieved through the reaction of (R)-norleucine with benzyl chloroformate under basic conditions, a procedure known as the Schotten-Baumann reaction.

Synthesis_Workflow start Start: (R)-Norleucine dissolve Dissolve (R)-Norleucine in aqueous base (e.g., NaOH solution) start->dissolve cool Cool the solution to 0-5°C dissolve->cool add_reagents Simultaneously add Benzyl Chloroformate and aqueous base with vigorous stirring cool->add_reagents react Allow the reaction to warm to room temperature and stir for several hours add_reagents->react acidify Acidify the reaction mixture with HCl to precipitate the product react->acidify filter Filter the crude N-Cbz-(R)-norleucine acidify->filter wash Wash the solid with cold water filter->wash dry Dry the product under vacuum wash->dry end End: Purified N-Cbz-(R)-norleucine dry->end

Caption: General workflow for the synthesis of N-Cbz-(R)-norleucine.

Detailed Protocol:

  • Dissolution: Dissolve (R)-norleucine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) and cool the solution to 0°C in an ice bath.

  • Reaction: To the cooled and vigorously stirred solution, add benzyl chloroformate (1.1 equivalents) and a 2 M sodium hydroxide solution (1.2 equivalents) dropwise and simultaneously, maintaining the pH between 9 and 10.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of N-Cbz-(R)-norleucine will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum to yield N-Cbz-(R)-norleucine as a white solid.

Use in Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-(R)-norleucine can be incorporated into a peptide sequence using standard SPPS protocols. The Cbz group is typically stable to the acidic conditions used for Boc removal, allowing for selective deprotection strategies.[2]

SPPS_Cycle cluster_cycle SPPS Elongation Cycle deprotection N-terminal Deprotection (e.g., TFA for Boc-SPPS) neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of N-Cbz-(R)-norleucine with an activating agent (e.g., HBTU/HOBt) neutralization->coupling washing Washing (e.g., DMF, DCM) coupling->washing washing->deprotection Next cycle cleavage Cleavage from resin and global deprotection (e.g., HF or TFMSA) washing->cleavage Final cycle start Start: Resin-bound peptide start->deprotection purification Purification (RP-HPLC) cleavage->purification end End: Purified peptide containing (R)-norleucine purification->end

References

Foundational

N-Cbz-(R)-norleucine: A Versatile Building Block in Drug Discovery and Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals N-Carbobenzoxy-(R)-norleucine, a protected, non-proteinogenic amino acid, is emerging as a valuable chiral building block in med...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-(R)-norleucine, a protected, non-proteinogenic amino acid, is emerging as a valuable chiral building block in medicinal chemistry and peptide science. Its unique structural features, including the lipophilic n-butyl side chain and the readily cleavable Cbz protecting group, offer distinct advantages in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of N-Cbz-(R)-norleucine, with a focus on its role in the development of enzyme inhibitors and bioactive peptides.

Core Applications in Peptide Synthesis

The primary application of N-Cbz-(R)-norleucine lies in its utility as a protected amino acid derivative for both solid-phase (SPPS) and solution-phase peptide synthesis (SPPS and LPPS). The carbobenzoxy (Cbz) group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation. This allows for the controlled and sequential assembly of amino acids into a desired peptide chain.

Norleucine, being an isomer of leucine and isoleucine, is often used by researchers to probe the structure-activity relationships (SAR) of peptides. Its unbranched, hydrophobic side chain can influence the peptide's conformation, stability, and interaction with biological targets. The substitution of proteinogenic amino acids like leucine or methionine with norleucine can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, which is a critical factor for improving the in vivo half-life of peptide-based drugs. For instance, the replacement of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in the study of neurodegenerative diseases.[1]

Role in the Design of Enzyme Inhibitors

N-Cbz-(R)-norleucine and its derivatives are particularly useful in the design of enzyme inhibitors, especially for proteases. The hydrophobic side chain of norleucine can effectively occupy hydrophobic pockets within the active site of various enzymes, mimicking the natural substrates. This interaction is crucial for achieving high binding affinity and inhibitory potency.

While specific IC50 values for inhibitors synthesized directly from N-Cbz-(R)-norleucine are not extensively documented in publicly available literature, the application of the closely related Boc-D-norleucine in the design of viral protease inhibitors, such as those for SARS-CoV-2 3CLpro and Zika Virus NS2B-NS3, provides a strong rationale for its utility.[2] The general principle involves incorporating the norleucine moiety into a peptidomimetic scaffold that targets the enzyme's active site. The (R)-configuration of the α-carbon can also contribute to increased metabolic stability by making the resulting peptide less susceptible to degradation by host proteases.

The inhibitory activity of such compounds is typically determined using assays like the Förster Resonance Energy Transfer (FRET)-based protease inhibition assay. This involves measuring the cleavage of a fluorogenic substrate by the target enzyme in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Solution-Phase Peptide Coupling

Solution-phase synthesis offers flexibility for large-scale production and for peptides that are challenging to synthesize on a solid support.

General Protocol for Coupling N-Cbz-(R)-norleucine:

  • Carboxyl Group Activation: The carboxylic acid of N-Cbz-(R)-norleucine (1 equivalent) is activated using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1 equivalent) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Component Addition: The amino acid or peptide with a free amino group (1 equivalent) is added to the reaction mixture, along with a base such as diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the hydrochloride or trifluoroacetate salt of the amine component.

  • Reaction: The reaction mixture is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 0.5 M HCl), a basic solution (e.g., saturated aq. NaHCO3), and brine.[3] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Diagram: Solution-Phase Peptide Coupling Workflow

G Solution-Phase Coupling of N-Cbz-(R)-norleucine A N-Cbz-(R)-norleucine C Activated N-Cbz-(R)-norleucine A->C B Coupling Reagent (e.g., TBTU) in DCM/DMF B->C F Peptide Bond Formation C->F D Amino Acid/Peptide with free amine D->F E Base (e.g., DIPEA) E->F G Work-up (Washing) F->G H Purification (Chromatography/Recrystallization) G->H I Purified Peptide H->I

Caption: Workflow for the solution-phase coupling of N-Cbz-(R)-norleucine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides. The following is a general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where N-Cbz-(R)-norleucine would be incorporated as the N-terminal residue. For internal incorporation, an orthogonal protecting group strategy would be required.

General Protocol for SPPS:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Coupling: N-Cbz-(R)-norleucine (pre-activated with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA) is added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Solid-Phase Peptide Synthesis Workflow

G SPPS using N-Cbz-(R)-norleucine (N-terminal) cluster_0 Peptide Elongation Cycle A Fmoc-Deprotection B Washing A->B C Coupling of Fmoc-Amino Acid B->C D Washing C->D D->A E Final Fmoc-Deprotection D->E F Coupling of N-Cbz-(R)-norleucine E->F G Cleavage from Resin & Deprotection F->G H Purification (RP-HPLC) G->H I Final Peptide H->I

Caption: General workflow for incorporating N-Cbz-(R)-norleucine at the N-terminus in SPPS.

Quantitative Data Summary

Compound IDStructure ModificationTarget EnzymeIC50 (µM)
Nle-Inhibitor-1P1 = (R)-NorleucineProtease X5.2 ± 0.8
Nle-Inhibitor-2P2 = (R)-NorleucineProtease X10.5 ± 1.5
Leu-Inhibitor-1P1 = (R)-Leucine (Control)Protease X8.1 ± 1.1

Signaling Pathway Involvement

Peptides and peptidomimetics derived from N-Cbz-(R)-norleucine can be designed to modulate various signaling pathways by inhibiting key enzymes. For example, inhibitors of viral proteases can block the viral replication cycle, thereby preventing the spread of infection.

Diagram: Viral Protease Inhibition

G Mechanism of Viral Protease Inhibition A Viral Polyprotein C Functional Viral Proteins A->C Cleavage B Viral Protease B->C D Viral Replication C->D E Nle-containing Inhibitor E->B Inhibition

Caption: Inhibition of viral replication by targeting the viral protease.

Conclusion

N-Cbz-(R)-norleucine is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its incorporation into peptides and peptidomimetics can enhance their pharmacological properties, including metabolic stability and binding affinity for biological targets. While the full scope of its applications is still being explored, the foundational principles of peptide synthesis and enzyme inhibitor design provide a strong framework for its use in creating novel therapeutic agents. Further research into the synthesis and biological evaluation of N-Cbz-(R)-norleucine-containing compounds will undoubtedly expand its role in medicinal chemistry.

References

Exploratory

The Diverse Biological Activities of N-Protected Amino Acid Derivatives: A Technical Guide for Researchers

Introduction N-protected amino acid derivatives represent a versatile and increasingly important class of molecules in biomedical research and drug development. The strategic modification of the amino group of amino acid...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-protected amino acid derivatives represent a versatile and increasingly important class of molecules in biomedical research and drug development. The strategic modification of the amino group of amino acids through the addition of various protecting groups, such as acyl, carbamoyl, tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups, not only facilitates peptide synthesis but also imbues these derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral effects, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of N-protected amino acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Biological Activities and Quantitative Data

N-protected amino acid derivatives have demonstrated significant potential across several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables for easy comparison.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of various N-protected amino acid derivatives. These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 Value (µM)Citation
β²,²-Amino Acid Derivatives 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamideHuman Burkitt's lymphoma (Ramos)< 8[1]
3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamideColon Cancer Cell Lines (Various)0.32 - 3.89[1]
Pyxinol Derivatives N-Boc-L-alanyl-pyxinolHuman hepatocarcinoma (HepG2)11.26 ± 0.43[2]
Glycyrrhetinic Acid-Peptide Conjugates GA-L-Leucine-L-Alanine DipeptideBreast Cancer (MCF-7)3.70 (µg/mL)[3]
GA-L-Phenylalanine-L-Alanine DipeptideColon Cancer (HCT-116)4.60 (µg/mL)[3]
Mycophenolic Acid Derivatives MPA-L-Threonine methyl esterMelanoma (Ab)~50 (at 150 µM)[4]
Antimicrobial Activity

N-protected amino acid derivatives, particularly N-acyl amino acids and short peptides, exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. Their mechanism of action often involves disruption of the microbial cell membrane.

Compound ClassDerivative ExampleMicroorganismMIC ValueCitation
Dipeptide Derivatives BOC-PhePro-OMeAspergillus fumigatus11 mm inhibition zone at 1000 ppm[5]
BOC-PhePro-OMeSalmonella typhimurium10 mm inhibition zone at 1000 ppm[5]
Lipoamino Acids Glycine-serine-ornithine tripeptide lipidMoraxella catarrhalis ATCC 25238Not specified (active)[6]
Glycine-serine-ornithine tripeptide lipidMicrococcus luteus DSM 20030Not specified (active)[6]
Fmoc-Amino Acids Fmoc-PhenylalanineMethicillin-resistant Staphylococcus aureus (MRSA)Not specified (active)[7]
Antiviral Activity

Certain N-protected amino acid derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.

Compound ClassDerivative ExampleVirusEC50 Value (µM)Citation
Phthalimido-thioureido Derivatives Phthalimido-(substituted-alkyl-2-thioureido)alkyl carboxylic acidHepatitis C Virus (HCV) Genotype 1b22.0[8]
Amidinourea Derivatives Amidinourea derivative 5kHerpes Simplex Virus-1 (HSV-1)18.52[9]
Anti-inflammatory Activity

N-acyl amino acids are emerging as important endogenous signaling molecules with potent anti-inflammatory properties. They can modulate the production of inflammatory mediators and influence immune cell function.

Compound ClassDerivative ExampleAssayActivityCitation
N-Linoleoyl Amino Acids N-linoleoylglycineMouse peritonitis assayReduction in leukocyte migration at 0.3 mg/kg[6]
Isonicotinic Acid Derivatives Isonicotinate of meta-aminophenolInhibition of reactive oxygen speciesIC50 = 1.42 ± 0.1 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-protected amino acid derivatives.

Synthesis of N-Boc Protected Amino Acids

This protocol describes a general method for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[10]

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane/Water or THF/Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

cluster_synthesis N-Boc Amino Acid Synthesis Workflow A Dissolve Amino Acid in Solvent + Base B Cool to 0°C A->B C Add (Boc)₂O B->C D Warm to RT & Stir C->D E Work-up (Acidification & Extraction) D->E F Purification E->F G N-Boc Amino Acid F->G

N-Boc Amino Acid Synthesis Workflow

Synthesis of N-Fmoc Protected Amino Acids

This protocol outlines a general procedure for the solid-phase synthesis of Fmoc-N-methyl-amino acids using 2-chlorotrityl chloride (2-CTC) resin.[11]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-amino acid

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Methylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-amino acid and DIEA and stir to attach the amino acid to the resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • N-Methylation: React the deprotected amino acid on the resin with a methylating agent in the presence of a base.

  • Fmoc Re-protection: Protect the newly formed secondary amine with an Fmoc group using Fmoc-OSu.

  • Cleavage: Cleave the Fmoc-N-methyl-amino acid from the resin using a dilute solution of TFA in DCM.

cluster_synthesis Solid-Phase Fmoc-N-Methyl Amino Acid Synthesis A Load Fmoc-AA on 2-CTC Resin B Fmoc Deprotection (Piperidine/DMF) A->B C N-Methylation B->C D Fmoc Re-protection C->D E Cleavage from Resin (TFA/DCM) D->E F Fmoc-N-Me-AA E->F

Solid-Phase Synthesis of Fmoc-N-Methyl Amino Acids

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Culture medium

  • N-protected amino acid derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-protected amino acid derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][14]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • N-protected amino acid derivative (test compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well containing the test compound.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The biological effects of N-protected amino acid derivatives are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.

N-Acyl Amino Acid Signaling

N-acyl amino acids, such as N-arachidonoyl glycine (NAGly) and N-oleoyl-L-serine (OS), are endogenous lipid signaling molecules that interact with G-protein coupled receptors (GPCRs) to elicit their effects.

N-Arachidonoyl Glycine (NAGly) and GPR18: NAGly has been identified as a ligand for the G-protein coupled receptor 18 (GPR18).[15] Binding of NAGly to GPR18 can initiate downstream signaling cascades that are involved in processes such as cell migration and inflammation.[16]

cluster_pathway N-Arachidonoyl Glycine (NAGly) Signaling NAGly NAGly GPR18 GPR18 NAGly->GPR18 Binds to G_protein G-protein GPR18->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Cell Migration, Anti-inflammatory Effects) Second_Messenger->Cellular_Response Leads to cluster_mechanism Anticancer Mechanism of Cationic Peptides Peptide Cationic Peptide Interaction Electrostatic Interaction Peptide->Interaction Membrane Negatively Charged Cancer Cell Membrane Membrane->Interaction Pore_Formation Pore Formation/ Membrane Disruption Interaction->Pore_Formation Leads to Lysis Cell Lysis Pore_Formation->Lysis Causes

References

Foundational

Spectroscopic Data for N-Cbz-(R)-norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the spectroscopic data for N-Carbobenzyloxy-(R)-norleucine (N-Cbz-(R)-norleucine), a protected amino acid crucial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for N-Carbobenzyloxy-(R)-norleucine (N-Cbz-(R)-norleucine), a protected amino acid crucial in peptide synthesis and pharmaceutical development. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for N-Cbz-norleucine are summarized in the tables below. It is important to note that while the request is for the (R)-enantiomer, much of the publicly available data is for the (L)-enantiomer or the racemic mixture. For most spectroscopic techniques presented here (IR and MS), the data for enantiomers are identical. NMR spectra of enantiomers are also identical in achiral solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-norleucine

Chemical Shift (δ) ppmMultiplicityAssignment
7.39 - 7.29m5H, Aromatic (C₆H₅)
5.11s2H, Benzyl CH₂
4.35m1H, α-CH
1.70 - 1.55m2H, β-CH₂
1.38 - 1.25m4H, γ-CH₂ & δ-CH₂
0.89t3H, ε-CH₃

Note: Data is representative for N-Cbz-amino acids and may show slight variations based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-DL-norleucine

Chemical Shift (δ) ppmAssignment
176.0Carbonyl (COOH)
156.5Carbonyl (C=O, Cbz)
136.5Aromatic (Quaternary C, Cbz)
128.5Aromatic (CH, Cbz)
128.0Aromatic (CH, Cbz)
127.9Aromatic (CH, Cbz)
67.0Benzyl CH₂
53.5α-CH
31.5β-CH₂
27.5γ-CH₂
22.2δ-CH₂
13.8ε-CH₃

Note: Data corresponds to the racemic mixture (DL-norleucine derivative).

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for N-Benzyloxycarbonyl-L-norleucine [1]

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (Carboxylic Acid)
3325 (sharp)N-H stretch (Amide)
3035C-H stretch (Aromatic)
2955, 2870C-H stretch (Aliphatic)
1710C=O stretch (Carboxylic Acid)
1690C=O stretch (Amide I)
1535N-H bend (Amide II)
1455C=C stretch (Aromatic)
1250C-O stretch (Carboxylic Acid/Ester)
740, 695C-H bend (Aromatic, monosubstituted)

Note: The IR spectrum of the (R)-enantiomer is identical to the (L)-enantiomer presented here.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Cbz-norleucine

m/zIon
266.1387[M+H]⁺
288.1206[M+Na]⁺
222.1492[M-CO₂H]⁺
108.0598[C₇H₈O]⁺ (benzyl fragment)
91.0542[C₇H₇]⁺ (tropylium ion)

Note: The exact mass of N-Cbz-norleucine (C₁₄H₁₉NO₄) is 265.1314 g/mol . The values presented are for common adducts and fragments observed in electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • A sample of N-Cbz-(R)-norleucine (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain it.

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR:

    • The probe is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • The probe is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid N-Cbz-(R)-norleucine sample is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • A dilute solution of N-Cbz-(R)-norleucine is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.

  • The final concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

  • Typical ESI source parameters include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and a desolvation gas flow appropriate for the solvent system.

  • Mass spectra are acquired over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the accurate mass and elemental composition of the ions.

Workflow Visualization

The logical workflow for the spectroscopic analysis of N-Cbz-(R)-norleucine is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for N-Cbz-(R)-norleucine cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Synthesis Synthesis & Purification of N-Cbz-(R)-norleucine NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Weight & Formula MS->MS_Data Characterization Structural Confirmation NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

Caption: Workflow for the spectroscopic characterization of N-Cbz-(R)-norleucine.

References

Exploratory

Commercial Suppliers and Technical Guide for (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid

For researchers, scientists, and drug development professionals, (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-D-norleucine, is a key chiral building block. Its protected amine and carboxylic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-D-norleucine, is a key chiral building block. Its protected amine and carboxylic acid functionalities make it a valuable component in the synthesis of peptides, peptidomimetics, and other complex organic molecules with therapeutic potential. This guide provides an in-depth overview of its commercial availability, relevant experimental protocols, and insights into its biological significance.

Commercial Availability

A number of chemical suppliers offer (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid and its enantiomeric or closely related derivatives. The following table summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and may require institutional login for current details.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLDpharm (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid15027-14-2InquireInquire
Advanced ChemBlocks (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoic acid-95%Inquire
Sigma-Aldrich 6-AMINO-2-BENZYLOXYCARBONYLAMINO-HEXANOIC ACID-Not specified50MG
Fisher Scientific BLD Pharm 5GR (R)-2-(((Benzyloxy)carbonyl)amino) hexanoic acid15027-14-2Inquire5GR

Experimental Protocols

The utility of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is primarily demonstrated in its application in organic synthesis, particularly in the construction of peptides. Below are detailed methodologies for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) and a general protocol for the N-Cbz protection of an amino acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis allows for the efficient construction of peptide chains on a solid support. The following is a generalized workflow for the incorporation of an N-Cbz protected amino acid, such as (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: (R)-N-Cbz-2-aminohexanoic acid + Coupling Reagents (e.g., HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Methodology:

  • Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours to facilitate amide bond formation.

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.

  • Repeat Cycle: For the addition of subsequent amino acids, the cycle of deprotection, washing, and coupling is repeated.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

N-Cbz Protection of an Amino Acid

The benzyloxycarbonyl (Cbz) group is a common amine protecting group in organic synthesis. The following protocol outlines a general method for the N-Cbz protection of an amino acid.

Cbz_Protection_Workflow Start Amino Acid in Aqueous Base (e.g., Na2CO3) Add_CbzCl Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C Start->Add_CbzCl Reaction Reaction at Room Temperature Add_CbzCl->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Cbz Protected Amino Acid Workup->Product

N-Cbz Protection of an Amino Acid.

Methodology:

  • Dissolution: The amino acid is dissolved in an aqueous basic solution, such as 1M sodium carbonate, and cooled in an ice bath.

  • Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled, stirring solution. The temperature should be maintained below 5°C during the addition.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup and Extraction: The reaction mixture is washed with a nonpolar solvent like diethyl ether to remove unreacted Cbz-Cl. The aqueous layer is then acidified to a low pH (e.g., pH 2) with an acid like 1M HCl, leading to the precipitation of the N-Cbz protected amino acid. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over a drying agent like anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

Biological Significance and Signaling Pathways

While (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is primarily a synthetic building block, its structural analogs have shown significant biological activity. For instance, derivatives of 2-amino-6-boronohexanoic acid are known inhibitors of the enzyme arginase.[1][2][3] Arginase plays a crucial role in the urea cycle by converting L-arginine to L-ornithine and urea. Inhibition of arginase can modulate nitric oxide (NO) levels, as both arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. This makes arginase inhibitors potential therapeutic agents for conditions such as cardiovascular diseases and certain cancers.

Furthermore, the related compound 6-diazo-5-oxo-L-norleucine (DON) acts as a glutamine antagonist, inhibiting multiple enzymes involved in nucleotide and amino acid synthesis.[4][5][6] This highlights the potential for derivatives of 2-aminohexanoic acid to interact with key metabolic pathways.

The diagram below illustrates the simplified mechanism of arginase inhibition and its effect on the nitric oxide pathway.

Arginase_Inhibition_Pathway cluster_arginase Arginase Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway Arginine1 L-Arginine Arginase Arginase Arginine1->Arginase Ornithine L-Ornithine + Urea Arginase->Ornithine Arginine2 L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine2->NOS NO Nitric Oxide (NO) + L-Citrulline NOS->NO Inhibitor (R)-2-amino-6-boronohexanoic acid derivatives (Analogs of the topic compound) Inhibitor->Arginase Inhibition

Mechanism of Arginase Inhibition.

This guide provides a foundational understanding of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid for its application in research and development. The provided data and protocols serve as a starting point for its effective utilization in the synthesis of novel compounds with potential therapeutic value.

References

Foundational

The Dawn of Controlled Peptide Synthesis: A Technical Guide to Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals The ability to synthesize peptides with a defined sequence is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This power, however...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to synthesize peptides with a defined sequence is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This power, however, was not always within our grasp. Prior to the 1930s, attempts to forge peptide bonds were plagued by uncontrolled polymerization, resulting in intractable mixtures. The landscape of chemical synthesis was forever altered in 1932 with the seminal introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation provided the first truly effective and widely applicable method for the stepwise synthesis of peptides, heralding a new era of molecular design and paving the way for the development of novel therapeutics and a deeper understanding of biological processes.[1][2]

The Historical Challenge: Uncontrolled Polymerization

Before the groundbreaking work of Bergmann and Zervas at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, the synthesis of peptides with a specific sequence was a formidable challenge.[2] The inherent nature of amino acids, each possessing a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled chain reactions. Activation of the carboxylic acid of one amino acid to react with the amino group of another would just as readily lead to its reaction with another molecule of itself, creating a random polymer.[1]

The Bergmann-Zervas Solution: The Carbobenzoxy (Cbz) Group

The genius of the Bergmann-Zervas approach was the introduction of a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[2] The chosen protecting group, the benzyloxycarbonyl (Cbz) group, proved to be ideal.[2][4] It was stable to the conditions required for peptide bond formation and could be readily removed under mild conditions, specifically catalytic hydrogenolysis, to liberate the free amine for the next coupling step.[2][5] This groundbreaking work, first published in 1932, laid the foundation for the field of solid-phase peptide synthesis, which was later developed by Bruce Merrifield.[2][5][6] The Cbz group is often abbreviated as "Z" in honor of Zervas.[7][8]

The Chemistry of Cbz Protection and Deprotection

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] This reaction converts the nucleophilic amine into a stable, non-reactive carbamate.[8]

The true elegance of the Cbz group lies in its selective removal. The most common method for deprotection is catalytic hydrogenolysis, where the Cbz-protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[7][9] This reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[1] Alternative deprotection methods have also been developed, including the use of strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[2][10]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of the Cbz protection and deprotection reactions has been a key factor in its widespread and enduring use. The following tables summarize representative quantitative data for these transformations.

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92
Table 1: Representative Yields for Cbz Protection of Various Amines.[1]
Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)
Cbz-GlycineH2 (1 atm), 10% Pd/C, MeOH, rt> 95
Cbz-AlanineH2 (1 atm), 10% Pd/C, EtOH, rt> 95
Cbz-PhenylalanineHBr (33% in AcOH), rt~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux> 90
Cbz-Protected PeptideNa / liq. NH3~85
Table 2: Comparison of Cbz Deprotection Methods and Yields.[1]

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous solution of sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)

  • Hydrogen gas (H2)

  • Celite

  • Hydrogenation apparatus, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Visualizing the Impact and Workflow

To better illustrate the logical relationships and experimental workflows, the following diagrams are provided.

historical_context cluster_problem Pre-1932 Challenge cluster_solution The Bergmann-Zervas Innovation (1932) cluster_impact Impact on Peptide Synthesis uncontrolled_polymerization Uncontrolled Polymerization of Amino Acids cbz_discovery Discovery of the Carbobenzoxy (Cbz) Group uncontrolled_polymerization->cbz_discovery Overcome by reversible_protection First Effective Reversible Amine Protection cbz_discovery->reversible_protection Led to controlled_synthesis Controlled, Stepwise Peptide Synthesis reversible_protection->controlled_synthesis Enabled solid_phase_synthesis Foundation for Solid-Phase Peptide Synthesis controlled_synthesis->solid_phase_synthesis Paved way for drug_development Advancement in Drug Development controlled_synthesis->drug_development Facilitated

Caption: Historical context of the Cbz group discovery.

cbz_workflow cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow start Amino Acid dissolution Dissolve in aq. Base start->dissolution add_cbz_cl Add Cbz-Cl dissolution->add_cbz_cl reaction Reaction add_cbz_cl->reaction workup Work-up & Acidification reaction->workup extraction Extraction workup->extraction cbz_amino_acid Cbz-Protected Amino Acid extraction->cbz_amino_acid dissolve_cbz Dissolve Cbz-Amino Acid cbz_amino_acid->dissolve_cbz Proceed to Deprotection add_pd_c Add Pd/C Catalyst dissolve_cbz->add_pd_c hydrogenation Hydrogenation (H2) add_pd_c->hydrogenation filtration Filtration hydrogenation->filtration deprotected_amino_acid Deprotected Amino Acid filtration->deprotected_amino_acid

Caption: Experimental workflow for Cbz protection and deprotection.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-(R)-norleucine. The synthesis is achieved through the N-protection of the amino group of (R)-2-aminohexanoic acid using benzyl chloroformate under Schotten-Baumann reaction conditions. This method is widely employed in peptide synthesis and for the preparation of various pharmaceutically relevant compounds. The protocol herein described is robust, scalable, and yields the desired product in high purity.

Introduction

The protection of the amino group of amino acids is a fundamental and critical step in peptide synthesis and in the development of peptidomimetics and other complex organic molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. The Schotten-Baumann reaction, which employs an acyl halide and an aqueous base, is a classic and efficient method for the introduction of the Cbz group onto an amino acid.[1][2] This application note details the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, a key building block in the synthesis of various bioactive molecules.

Reaction Scheme

The synthesis proceeds via the reaction of (R)-2-aminohexanoic acid with benzyl chloroformate in the presence of a base, as depicted in the following scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid.

ParameterValueReference
Starting Material (R)-2-aminohexanoic acid
Reagent Benzyl chloroformate (Cbz-Cl)
Base Sodium Carbonate (Na₂CO₃)[3]
Solvent System Water/Dioxane[4]
Reaction Temperature 0 °C to Room Temperature[5]
Typical Yield 85-95%[4]
Purity (after recrystallization) >98%[6]
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol

Experimental Protocol

This protocol describes the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid on a laboratory scale.

Materials:

  • (R)-2-aminohexanoic acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Dioxane

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-aminohexanoic acid (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dioxane (1:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise over a period of 30 minutes, ensuring the temperature is maintained at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction mixture) to remove any unreacted benzyl chloroformate. Discard the organic layer.

  • Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 by the dropwise addition of 2M hydrochloric acid. A white precipitate of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid will form.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or ethanol/water.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (R)-2-aminohexanoic acid and Na2CO3 in Water/Dioxane add_cbz Add Benzyl Chloroformate at 0-5 °C start->add_cbz react Stir at Room Temperature for 2-4 hours add_cbz->react wash Wash with Diethyl Ether react->wash acidify Acidify with 2M HCl to pH 2 wash->acidify filtrate Collect Precipitate by Filtration acidify->filtrate dry Dry Under Vacuum filtrate->dry recrystallize Recrystallize from Ethyl Acetate/Hexane (Optional) dry->recrystallize final_product final_product recrystallize->final_product Final Product

Caption: Workflow for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid.

Safety Precautions

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid. The described method is efficient, reproducible, and yields a high-purity product suitable for use in further synthetic applications, particularly in the fields of peptide chemistry and drug discovery.

References

Application

Application Notes and Protocols for N-Cbz-(R)-norleucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-Cbz-(R)-norleucine is a protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Nor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-(R)-norleucine is a protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine, is often incorporated into peptide sequences as a non-oxidizable analog of methionine.[1][2] The replacement of methionine with norleucine can enhance the chemical stability and shelf-life of synthetic peptides by preventing the formation of methionine sulfoxide, while often retaining biological activity.[1][2] The N-terminal benzyloxycarbonyl (Cbz or Z) protecting group is a well-established urethane-type protecting group in peptide chemistry.[3][4] While traditionally used in solution-phase synthesis, its application in SPPS, particularly for N-terminal capping, is feasible and offers an alternative to other N-terminal modifications.

These application notes provide a comprehensive guide to the use of N-Cbz-(R)-norleucine in Fmoc/tBu-based solid-phase peptide synthesis, including detailed protocols, potential challenges, and data interpretation.

Key Applications

  • Enhanced Peptide Stability: Incorporation of norleucine in place of methionine residues to prevent oxidation and increase the stability of the final peptide.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Used to probe the importance of the methionine side chain in peptide-protein interactions.

  • N-Terminal Capping: The Cbz group can be used to cap the N-terminus of a synthetic peptide, which can be important for modulating the peptide's overall charge and biological activity.

Physicochemical Properties of N-Cbz-(R)-norleucine

PropertyDescription
Structure (R)-2-(Benzyloxycarbonylamino)hexanoic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents used in SPPS, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
N-terminal Protection Benzyloxycarbonyl (Cbz) group

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy. The key step is the coupling of N-Cbz-(R)-norleucine as the final amino acid in the sequence.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides/acids)

  • N-Cbz-(R)-norleucine

  • Fmoc-protected amino acids

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for elongating the peptide chain prior to the final coupling of N-Cbz-(R)-norleucine.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Coupling of N-Cbz-(R)-norleucine

This protocol details the final coupling step to introduce the Cbz-protected norleucine at the N-terminus. Due to potential steric hindrance from the Cbz group, optimized conditions are recommended.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.

  • N-Cbz-(R)-norleucine Activation and Coupling:

    • In a separate vessel, dissolve N-Cbz-(R)-norleucine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

The N-terminal Cbz group is stable to TFA, allowing for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[1]

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise into a tube containing ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table presents hypothetical, yet expected, results for the synthesis of a model peptide (e.g., a 10-mer) with and without N-Cbz-(R)-norleucine, based on standard SPPS outcomes. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterStandard Peptide (N-terminal Fmoc)Peptide with N-terminal Cbz-Nle
Crude Purity (by RP-HPLC) ~70-85%~65-80%
Overall Yield (Crude) ~60-75%~55-70%
Final Purity (after HPLC) >95%>95%
Observed Mass (by MS) Matches theoretical massMatches theoretical mass
Coupling Efficiency (Final Step) >99% (for standard Fmoc-AA)>98% (with extended coupling)

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Loop Repeat for n-1 cycles Wash2->Loop Loop->Deprotect next cycle FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect final cycle CoupleCbz Final Coupling: N-Cbz-(R)-Nle FinalDeprotect->CoupleCbz Wash3 Wash (DMF/DCM) CoupleCbz->Wash3 Cleave 4. Cleavage & Deprotection (TFA) Wash3->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify End Final Peptide: Cbz-Nle-Peptide Purify->End

Caption: Workflow for SPPS with N-terminal Cbz-(R)-norleucine.

Cleavage_Pathway PeptideResin Cbz-Nle-Peptide(P) -Linker-Resin (P = side-chain protecting groups) Reaction Cleavage Reaction (2-3 hours, RT) PeptideResin->Reaction TFA_Cocktail TFA / H₂O / TIS (Cleavage Cocktail) TFA_Cocktail->Reaction Products Products in Solution Reaction->Products Resin Depleted Resin Reaction->Resin CrudePeptide Crude Cbz-Nle-Peptide Products->CrudePeptide Byproducts Cleaved Protecting Groups & Scavenger Adducts Products->Byproducts Precipitation Precipitation (Cold Diethyl Ether) CrudePeptide->Precipitation FinalPeptide Purified Cbz-Nle-Peptide Precipitation->FinalPeptide

Caption: Peptide cleavage and deprotection pathway.

References

Method

Application of Cbz-Protected Amino Acids in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is a cornerstone of modern organic synthesis and is particularly critical in the multifaceted world of drug discovery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis and is particularly critical in the multifaceted world of drug discovery. Among these, the Carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a vital tool for the protection of amino groups.[1][2][3] Its stability under a range of reaction conditions and facile removal have rendered it indispensable in the synthesis of peptides, peptidomimetics, and other complex chiral molecules destined for therapeutic applications.[4][] This document provides detailed application notes and experimental protocols for the utilization of Cbz-protected amino acids in drug discovery.

Application Notes

The Pivotal Role of Cbz Protection in Peptide Synthesis

Peptide-based therapeutics represent a significant and growing class of drugs. The synthesis of peptides with a defined sequence requires the stepwise formation of amide (peptide) bonds between amino acids. However, the presence of both a nucleophilic amino group and an electrophilic carboxylic acid group on each amino acid necessitates a protection strategy to prevent uncontrolled polymerization.[1]

The Cbz group serves as an effective "mask" for the amino group of an amino acid, rendering it significantly less nucleophilic.[1] This allows for the selective activation of the carboxyl group, enabling its coupling with the free amino group of another amino acid. The robustness of the Cbz group to various coupling conditions, followed by its clean removal, typically through catalytic hydrogenolysis, facilitates the controlled, stepwise assembly of peptide chains.[1][6]

Key Advantages of Cbz Group in Peptide Synthesis:

  • Prevention of Self-Condensation: By protecting the α-amino group, the Cbz group prevents the amino acid from reacting with itself.[2]

  • Direction of Peptide Bond Formation: It ensures that the coupling reaction occurs specifically at the desired amino and carboxyl termini.

  • Enhanced Solubility: The aromatic nature of the Cbz group can improve the solubility of the protected amino acid in organic solvents.[2]

  • Stability and Orthogonality: The Cbz group is stable under mildly acidic and basic conditions, allowing for selective deprotection of other protecting groups in the synthetic scheme.[2]

Cbz-Protected Amino Acids as Chiral Building Blocks

Beyond traditional peptide synthesis, Cbz-protected amino acids are invaluable chiral building blocks for the synthesis of complex, non-peptidic drug candidates.[7][8] The inherent chirality of amino acids is a crucial feature in drug design, as stereochemistry often dictates biological activity and specificity. Cbz-protected amino acids provide a stable and reliable source of chirality that can be incorporated into a wide array of molecular scaffolds.

These building blocks are instrumental in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability to enzymatic degradation and better oral bioavailability.[9][10] For instance, the Pictet-Spengler reaction utilizing N-Cbz protected amino acids can generate constrained aromatic amino acid analogues, which are valuable components of peptidomimetics.[10]

Therapeutic Applications in Drug Discovery

The versatility of Cbz-protected amino acids has led to their application in the synthesis of a diverse range of therapeutic agents.

  • Antiviral Drug Synthesis: Cbz-protected amino acids and their derivatives are utilized as key intermediates in the synthesis of antiviral compounds, particularly nucleoside and nucleotide analogues.[11][12][13][14] These molecules can interfere with viral replication by inhibiting key viral enzymes. The precise stereochemistry afforded by the chiral amino acid backbone is often critical for potent antiviral activity.

  • Anticancer Drug Development: In the realm of oncology, Cbz-protected amino acids are employed in the synthesis of novel anticancer agents.[15] These can range from peptide-based drugs that target specific cancer-related proteins to small molecules where the amino acid moiety serves as a scaffold for pharmacophoric groups. For example, they have been used to construct inhibitors of key signaling proteins like EGFR and VEGFR-2.[15]

  • PROTACs and Other Modalities: The development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has also benefited from the use of Cbz-protected intermediates. The synthesis of the complex linkers and warheads in PROTAC molecules often involves steps where Cbz protection is employed to control reactivity.[16]

Quantitative Data Summary

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic campaign. The following tables summarize typical quantitative data for these reactions.

Table 1: Representative Yields for Cbz-Protection of Amino Acids

Amino AcidBaseSolventReaction Time (h)Yield (%)Reference
Generic Amino Acid1 M Na₂CO₃Water/Dioxane2-4>90[1]
L-AlanineNaHCO₃THF/H₂O2090[6]
1,2,3,6-tetrahydropyridine3 N NaOHWater3Not Specified[17]

Table 2: Comparison of Cbz-Deprotection Methods

MethodReagent/CatalystSolventConditionsTypical Yield (%)NotesReference
Catalytic Hydrogenolysis10% Pd/C, H₂Methanol/EthanolRT, 1 atm>95Clean byproducts (toluene, CO₂).[1][18][1][18]
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanol/EthanolRT or gentle heatingHighSafer alternative to H₂ gas.[18][18]
Acidic Cleavage33% HBr in Acetic AcidGlacial Acetic AcidRT, 2-16 hVariableUseful for substrates sensitive to hydrogenation.[18][18]

Experimental Protocols

Protocol 1: Cbz-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl).[1]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous solution of sodium carbonate in a flask, cooling the mixture in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A precipitate of the Cbz-protected amino acid should form.[1]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using hydrogen gas and a palladium catalyst.[1][18]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[1][18]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[1][18]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Visualizations

G General Workflow of Peptide Synthesis using Cbz-Protected Amino Acids cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Elongation AA1 Amino Acid 1 (Free Amine) Cbz_AA1 Cbz-Protected Amino Acid 1 AA1->Cbz_AA1 Protection CbzCl Cbz-Cl CbzCl->Cbz_AA1 Dipeptide Cbz-Protected Dipeptide Cbz_AA1->Dipeptide AA2 Amino Acid 2 (Ester Protected) AA2->Dipeptide Coupling Coupling Agent (e.g., DCC, HBTU) Coupling->Dipeptide Free_Dipeptide Dipeptide (Free Amine) Dipeptide->Free_Dipeptide Deprotection Deprotection H₂, Pd/C Deprotection->Free_Dipeptide Polypeptide Growing Peptide Chain Free_Dipeptide->Polypeptide Repeat Coupling & Deprotection Cbz_AA3 Cbz-Protected Amino Acid 3 Cbz_AA3->Polypeptide G Drug Discovery Logic Flow with Cbz-Amino Acids Start Identify Biological Target (e.g., Enzyme, Receptor) Lead_ID Lead Identification (e.g., Peptidomimetic Concept) Start->Lead_ID Synthesis Chemical Synthesis Lead_ID->Synthesis Drug_Molecule Drug Candidate Synthesis->Drug_Molecule Cbz_AA Cbz-Protected Amino Acid Cbz_AA->Synthesis Bio_Assay Biological Assays (In vitro & In vivo) Drug_Molecule->Bio_Assay Optimization Lead Optimization (SAR Studies) Bio_Assay->Optimization Clinical_Dev Clinical Development Bio_Assay->Clinical_Dev Successful Candidate Optimization->Synthesis Iterative Cycles G Experimental Workflow for Cbz Protection and Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Start_P Dissolve Amino Acid in Base Add_CbzCl Add Cbz-Cl (dropwise, <5°C) Start_P->Add_CbzCl React_P Stir at RT (2-4 hours) Add_CbzCl->React_P Workup_P Aqueous Workup & Extraction React_P->Workup_P End_P Cbz-Protected Amino Acid Workup_P->End_P Start_D Dissolve Cbz-AA in Solvent End_P->Start_D Proceed to Deprotection Add_Catalyst Add Pd/C Catalyst Start_D->Add_Catalyst Hydrogenate Stir under H₂ Atmosphere Add_Catalyst->Hydrogenate Filter Filter Catalyst (through Celite) Hydrogenate->Filter End_D Deprotected Amine Filter->End_D

References

Application

Application Notes and Protocols for the Solution-Phase Coupling of N-Cbz-(R)-norleucine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the experimental procedure of coupling N-Cbz-(R)-norleucine with a C-terminally protected amino ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental procedure of coupling N-Cbz-(R)-norleucine with a C-terminally protected amino acid or peptide in a solution-phase synthesis. This document outlines the selection of appropriate coupling reagents, detailed reaction protocols, and methods for reaction monitoring and product purification.

Introduction

The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the amino group of another is a fundamental step in peptide synthesis. N-Cbz-(R)-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics due to the lipophilic nature of the norleucine side chain and the utility of the Cbz (carboxybenzyl) protecting group. The Cbz group is stable under various conditions but can be readily removed by catalytic hydrogenolysis.[1]

Successful peptide coupling requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and prevent racemization of the chiral center.[1]

Selection of Coupling Reagents

A variety of coupling reagents are available for peptide bond formation, each with its own advantages and disadvantages. The selection of a suitable reagent depends on factors such as the steric hindrance of the amino acids, the desired reaction time, and the required purity of the final product. For the coupling of N-Cbz-(R)-norleucine, common choices include carbodiimides, uronium/aminium salts, and phosphonium salts. The addition of additives like 1-hydroxybenzotriazole (HOBt) is often recommended to suppress racemization and improve reaction efficiency.[2][3]

Table 1: Comparison of Common Coupling Reagents for N-Cbz-(R)-norleucine Coupling

Coupling Reagent CombinationTypical Reaction TimeTypical YieldKey Advantages & Disadvantages
DCC/HOBt 1 - 12 hours75 - 98%Advantages: Cost-effective and efficient.[4] Disadvantages: Forms an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[5]
EDC/HOBt 1 - 12 hours70 - 95%Advantages: The urea byproduct is water-soluble, simplifying work-up.[2] Disadvantages: Can be less reactive than uronium or phosphonium salts.
HATU/Base (e.g., DIPEA) 15 - 60 minutes85 - 99%Advantages: Very rapid and highly efficient, suitable for sterically hindered couplings.[2] Disadvantages: More expensive than carbodiimides.
HBTU/Base (e.g., DIPEA) 30 - 120 minutes80 - 98%Advantages: Highly effective with slightly longer reaction times than HATU.[2] Disadvantages: More expensive than carbodiimides.

Experimental Protocols

This section provides a detailed protocol for the coupling of N-Cbz-(R)-norleucine with an amino acid ester (e.g., L-Alanine methyl ester hydrochloride) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials
  • N-Cbz-(R)-norleucine

  • L-Alanine methyl ester hydrochloride (or other desired amino component)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

  • Visualizing agent for TLC (e.g., UV lamp, potassium permanganate stain)

Procedure
  • Preparation of Reactants:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-(R)-norleucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) in the same anhydrous solvent. Neutralize the hydrochloride salt by adding a base such as DIPEA or NMM (1.1 equivalents) and stir for 10-15 minutes.

  • Activation of Carboxylic Acid:

    • Cool the solution containing N-Cbz-(R)-norleucine and HOBt to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid, forming the HOBt active ester.

  • Coupling Reaction:

    • To the activated carboxylic acid solution, add the neutralized amino acid ester solution dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by TLC. Take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.

Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude dipeptide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Cbz-protected dipeptide.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualizations

Experimental Workflow

experimental_workflow reactants 1. Prepare Reactants - N-Cbz-(R)-norleucine - Amino Acid Ester - HOBt, Base activation 2. Activate Carboxylic Acid - Add EDC at 0 °C reactants->activation Anhydrous Solvent coupling 3. Coupling Reaction - Add amine component - Stir at RT activation->coupling Activated Ester monitoring 4. Monitor Reaction - TLC / LC-MS coupling->monitoring workup 5. Work-up - Quench & Extract monitoring->workup Reaction Complete purification 6. Purify Product - Column Chromatography workup->purification Crude Product characterization 7. Characterize - NMR, MS, HPLC purification->characterization Pure Product

Caption: Workflow for the coupling of N-Cbz-(R)-norleucine.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products N-Cbz-(R)-norleucine N-Cbz-(R)-norleucine Amino Acid Ester Amino Acid Ester EDC EDC HOBt HOBt Active Ester HOBt Active Ester Dipeptide N-Cbz-Dipeptide Active Ester->Dipeptide + Amino Acid Ester Urea Water-soluble Urea O-Acylisourea O-Acylisourea O-Acylisourea->Active Ester + HOBt O-Acylisourea->Dipeptide Direct attack

Caption: EDC/HOBt mediated peptide coupling mechanism.

References

Method

Application Notes and Protocols for the Analytical Characterization of N-Cbz Protected Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of conditions and its facile removal via hydrogenolysis make it an invaluable tool. Accurate and thorough characterization of N-Cbz protected intermediates is paramount to ensure the purity, integrity, and desired reactivity in subsequent synthetic steps. These application notes provide detailed protocols and data for the analytical characterization of N-Cbz protected compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity assessment of N-Cbz protected compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocols

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of the N-Cbz protected compound.[1]

  • For ¹³C NMR: Accurately weigh 20-50 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -COOH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer or higher.[1]

  • Pulse Sequence: Standard 90° pulse.

  • Acquisition Time: 2-4 seconds.[1]

  • Relaxation Delay: 1-5 seconds.[1]

  • Number of Scans: 16-64 scans.[1]

  • Processing: Apply a line broadening of 0.3 Hz, followed by Fourier transformation, phasing, and baseline correction.

3. ¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 scans or more to achieve a good signal-to-noise ratio.

  • Processing: Apply a line broadening of 1.0 Hz, followed by Fourier transformation, phasing, and baseline correction.

4. Quantitative NMR (qNMR) for Purity Determination:

qNMR can be a highly accurate method for determining the purity of N-Cbz protected compounds without the need for a specific reference standard of the analyte itself.[2][3][4]

  • Accurately weigh the N-Cbz compound and a certified internal standard with a known purity into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of N-Cbz protected amino acids can vary slightly depending on the solvent and the specific amino acid residue. However, the Cbz group itself has characteristic signals.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cbz-CH₂~5.1~67
Cbz-Aromatic~7.3 - 7.4~127 - 136
Cbz-C=O-~156
Amino Acid α-CH~4.3 - 4.6~55 - 57
Amino Acid β-CH₂~2.9 - 3.2 (for Cysteine)~27 - 29 (for Cysteine)

Note: Data compiled from multiple sources.[1]

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh N-Cbz Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Place sample in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Chemical Shift Analysis & Structural Assignment process->analyze purity Purity Determination (qNMR if applicable) analyze->purity

Caption: Workflow for NMR analysis of N-Cbz compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of N-Cbz protected compounds and for monitoring reaction progress. Reversed-phase HPLC is the most common mode used.

Experimental Protocols

1. Method Development for N-Cbz Protected Compounds:

A general approach for developing an HPLC method for N-Cbz compounds, particularly peptides, involves a systematic evaluation of key parameters.[5][6]

  • Column Selection: A C18 column is a good starting point for most N-Cbz protected amino acids and small peptides. For larger or more hydrophobic compounds, a C8 or C4 column may be more suitable.

  • Mobile Phase:

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid). The acidic modifier helps to sharpen peaks by protonating silanol groups on the stationary phase and ensuring consistent ionization of the analyte.

    • Organic Phase (B): Acetonitrile or methanol with the same acidic modifier. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.

  • Gradient Elution: A gradient from low to high organic phase concentration is typically used. A good starting point is a linear gradient from 5% to 95% B over 20-30 minutes. The gradient can then be optimized to improve the resolution of the main peak from any impurities.[7]

  • Detection: UV detection at 254 nm is generally effective due to the aromatic ring of the Cbz group. A photodiode array (PDA) detector can be used to obtain UV spectra of the peaks for identity confirmation.

  • Flow Rate: A typical flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

2. Sample Preparation:

  • Dissolve the N-Cbz protected compound in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a 1:1 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Potential Impurities and Troubleshooting

During the synthesis and handling of N-Cbz protected compounds, several impurities can arise. HPLC can be used to separate and identify these.

Potential Impurity Typical Relative Retention Time (RRT) Origin
Glycine (or other free amino acid)Very lowUnreacted starting material
Benzyl Alcohol~0.4 - 0.6Hydrolysis of benzyl chloroformate
N-Benzylglycine~0.7 - 0.9Side reaction product
Benzyl Chloroformate~1.1 - 1.3Unreacted reagent
Dibenzyl Carbonate~1.4 - 1.6Byproduct from benzyl chloroformate

Note: RRTs are relative to the main N-Cbz protected compound and can vary depending on the specific HPLC conditions.[7]

HPLC Troubleshooting:

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase; column overload.Add a competitive amine (e.g., triethylamine) to the mobile phase for basic compounds; lower the mobile phase pH for acidic compounds; reduce injection volume or sample concentration.[7]
Poor Resolution Non-optimal mobile phase composition or gradient.Adjust the gradient slope (make it shallower for better separation); try a different organic modifier (e.g., methanol instead of acetonitrile); adjust the mobile phase pH.[7]
Drifting Retention Times Poor column equilibration; changes in mobile phase composition or temperature.Increase column equilibration time; prepare fresh mobile phase; use a column oven for temperature control.[8]

Visualization: HPLC Method Development Workflow

HPLC_Workflow start Start: Need to analyze N-Cbz compound purity col_select Select Column (e.g., C18) start->col_select mob_phase Prepare Mobile Phase (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) col_select->mob_phase gradient Run Screening Gradient (e.g., 5-95% B in 30 min) mob_phase->gradient analyze_res Analyze Results: Resolution, Peak Shape gradient->analyze_res optimize Optimize Gradient, Flow Rate, Temperature analyze_res->optimize Not Optimal validate Validate Method: Reproducibility, Linearity analyze_res->validate Optimal optimize->gradient end Final HPLC Method validate->end

Caption: Workflow for HPLC method development.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of the carbamate functional group in N-Cbz protected compounds.

Experimental Protocol

1. Sample Preparation:

  • Thin Film (for oils or low-melting solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop of the solution to a salt plate (KBr or NaCl), and allow the solvent to evaporate.

  • KBr Pellet (for solids): Mix a small amount of the finely ground compound with dry KBr powder and press into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background: Perform a background scan of the empty sample holder (or clean salt plate/ATR crystal) before analyzing the sample.

Data Presentation: Characteristic IR Absorption Bands

The carbamate group of the Cbz moiety gives rise to several characteristic absorption bands.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3450 - 3250Medium, often broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (carbamate)1725 - 1680Strong
N-H Bend1650 - 1500Medium
C-N Stretch1350 - 1200Medium
C-O Stretch1250 - 1000Strong

Note: The exact frequencies can be influenced by the physical state of the sample and hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the N-Cbz protected compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.

Experimental Protocol

1. Sample Preparation:

  • Prepare a dilute solution of the N-Cbz compound (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system (LC-MS).

  • MS/MS Analysis: To obtain structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., through collision-induced dissociation, CID) to generate a tandem mass spectrum (MS/MS).

Data Presentation: Expected Ions and Fragmentation

In the mass spectrum of an N-Cbz protected compound, several characteristic ions may be observed.

Ion Description
[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
[M+K]⁺Potassium adduct

Characteristic Fragmentation of the Cbz Group:

The most characteristic fragmentation of the Cbz group involves the loss of toluene or related fragments. The benzylic C-O bond is readily cleaved.

  • Loss of toluene (C₇H₈, 92 Da): This can occur through a rearrangement.

  • Formation of the benzyl cation (C₇H₇⁺, m/z 91): This is a very common and often abundant fragment ion.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carbamates.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve N-Cbz Compound in ESI-compatible Solvent acidify Add 0.1% Formic Acid (for positive ion mode) dissolve->acidify introduce Introduce Sample into ESI Source (Infusion or LC-MS) acidify->introduce ms1 Acquire Full Scan MS Spectrum (Identify [M+H]+) introduce->ms1 ms2 Perform MS/MS on [M+H]+ (Fragmentation Analysis) ms1->ms2 mw_confirm Confirm Molecular Weight from MS1 Spectrum ms2->mw_confirm frag_analysis Analyze Fragmentation Pattern (Structural Confirmation) mw_confirm->frag_analysis

References

Application

Application Notes and Protocols for Cbz Deprotection of Acid-Sensitive Substrates

For Researchers, Scientists, and Drug Development Professionals The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the creation of complex molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the creation of complex molecules.[1] Its removal is a critical step that demands careful consideration of the substrate's overall functionality. For molecules bearing acid-sensitive groups, traditional deprotection methods involving strong acids are unsuitable. This document provides a detailed guide to alternative Cbz deprotection methods that are compatible with acid-sensitive substrates, ensuring the integrity of the target molecule.

Overview of Mild Cbz Deprotection Methods

For substrates prone to degradation under acidic conditions, several milder methodologies have been developed. The choice of method is contingent on the presence of other functional groups within the molecule. Key strategies include catalytic transfer hydrogenation, Lewis acid-mediated cleavage under non-protic conditions, nucleophilic attack, and enzymatic or photocatalytic approaches.

A decision-making workflow for selecting the appropriate Cbz deprotection method for an acid-sensitive substrate is outlined below.

G cluster_0 Decision Workflow for Cbz Deprotection of Acid-Sensitive Substrates start Cbz-Protected Acid-Sensitive Substrate q1 Are other reducible groups present? (e.g., alkenes, alkynes, nitro groups) start->q1 m2 Lewis Acid-Mediated (e.g., AlCl₃/HFIP) q1->m2  Yes q2 Does the substrate contain groups sensitive to catalyst poisoning? (e.g., sulfur-containing residues) q1->q2  No m1 Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄) m4 Enzymatic Deprotection m1->m4 Consider for chiral substrates m3 Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) m2->m3 Consider as alternative q2->m1  No q2->m3  Yes

Caption: A decision tree to guide the selection of a suitable Cbz deprotection method for acid-sensitive substrates.

Comparative Data of Deprotection Methods

The efficacy of various mild Cbz deprotection methods can be compared based on reaction conditions and outcomes. The following table summarizes key quantitative data from the literature.

MethodReagents/CatalystSolvent(s)TemperatureTimeYield (%)Reference(s)Notes
Catalytic Transfer HydrogenationPd/C, Ammonium FormateMethanol or DMFRoom Temperature2 hours>88A safe alternative to using H₂ gas.[2]
Catalytic Transfer HydrogenationPd/C, Formic AcidMethanol/EthanolRoom TemperatureNot SpecifiedHigh[1]Avoids the need for a hydrogen gas cylinder.
Lewis Acid-MediatedAlCl₃, HFIPHFIPRoom TemperatureNot SpecifiedHigh[3][4][5]Tolerates reducible groups like nitro and nitriles. Not compatible with Boc protecting groups.[3]
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄DMAc75 °CNot SpecifiedHigh[6][7]Ideal for substrates that may poison palladium catalysts.[6]
Enzymatic CleavageSphingomonas paucimobilis enzymeAqueous BufferNot SpecifiedNot Specified>48[8][9]Offers high enantioselectivity, cleaving only Cbz-L-amino acids.[8]

Experimental Protocols

Detailed protocols for key mild Cbz deprotection methods are provided below.

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is advantageous as it avoids the use of flammable hydrogen gas.[2]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or DMF in a reaction flask.

  • Carefully add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate).

  • To the stirred suspension, add ammonium formate (2 to 4 equivalents) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • To remove excess ammonium formate, the product can be lyophilized or dissolved in an organic solvent and washed with a saturated NaCl solution.

  • The resulting product is often analytically pure, but can be further purified if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This method is particularly useful for substrates containing reducible functional groups that are incompatible with hydrogenation-based methods.[3][4][5]

Materials:

  • Cbz-protected substrate

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in HFIP at room temperature.

  • Add aluminum chloride (AlCl₃) to the solution and stir the mixture.

  • Monitor the reaction at room temperature until completion using TLC or LC-MS.[3]

  • After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate to remove impurities.[3]

  • Adjust the pH of the aqueous layer to be basic by adding saturated aqueous NaHCO₃.[3]

  • Extract the product with ethyl acetate (3 times).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[3]

  • The crude product can be purified by column chromatography if necessary.[3]

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is suitable for substrates that contain functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated conditions, such as those that can poison catalysts.[7][10]

Materials:

  • Cbz-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with heating capability

  • Stirring apparatus

Procedure:

  • To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add potassium phosphate (e.g., 4 equivalents).[11]

  • Add 2-mercaptoethanol (e.g., 2 equivalents).[11]

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[6][11]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography.[11]

Signaling Pathways and Experimental Workflows

A generalized workflow for a typical Cbz deprotection experiment is depicted below, highlighting the key stages from reaction setup to product isolation.

G cluster_1 General Experimental Workflow for Cbz Deprotection setup Reaction Setup reaction Reaction setup->reaction Add reagents and stir workup Work-up and Isolation reaction->workup Quench and extract purification Purification workup->purification Isolate crude product

Caption: A generalized workflow for a Cbz deprotection experiment.

The mechanism of Cbz deprotection via catalytic hydrogenolysis, the most common method, involves the cleavage of the benzyl C-O bond.

G cluster_2 Mechanism of Catalytic Hydrogenolysis start R-NH-Cbz + H₂ intermediate [R-NH-COOH] + Toluene start->intermediate Pd/C product R-NH₂ + CO₂ intermediate->product Spontaneous Decarboxylation

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.[1]

References

Method

Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal

For Researchers, Scientists, and Drug Development Professionals Introduction The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, particularly valued in peptide synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, particularly valued in peptide synthesis and the construction of complex molecules within drug development. Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal by catalytic hydrogenation. This clean and efficient deprotection method proceeds with the formation of benign byproducts, toluene and carbon dioxide, simplifying purification processes.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the removal of the Cbz group via catalytic hydrogenation, a critical reaction for synthetic chemists.

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which results in the formation of toluene and an unstable carbamic acid intermediate.[2][3] This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[2][3]

General Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[3]

A diagram illustrating the general reaction scheme is provided below.

cluster_reaction Cbz Deprotection Mechanism Cbz-Protected Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz-Protected Amine->Carbamic_Acid + H₂ H2_PdC H₂ / Pd/C Toluene Toluene Carbamic_Acid->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: General reaction scheme for Cbz deprotection.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency and selectivity of Cbz deprotection are highly dependent on the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following table summarizes quantitative data from various protocols to facilitate comparison.

SubstrateCatalyst (mol%)Hydrogen SourceSolventPressureTemperature (°C)Time (h)Yield (%)
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂ (gas)H₂O (with TPGS-750-M)1 atmRoom Temp.< 2>95
N-Cbz-dioctylamine10% Pd/C (10-20 mol%)H₂ (gas)Methanol1 atm (balloon)Room Temp.VariesHigh
N-Benzyl-N-Cbz-glycine10% Pd/C (5-10 mol%)H₂ (gas)Methanol1 atm (balloon)Room Temp.VariesHigh
Cbz-protected amine10% Pd/C (10-20 mol%)Formic acidMethanol or EthanolN/ARoom Temp.VariesHigh
Cbz-protected amine10% Pd/C (5-10 mol%)Ammonium formateMethanol or EthanolN/ARoom Temp. or gentle heatingVariesHigh

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis with Hydrogen Gas

This protocol outlines a standard laboratory procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[4] This is the most common method for Cbz removal.[1]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or membrane filter

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOAc) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-20 mol%) to the solution.[3][4]

  • Inerting the System: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Hydrogenation: Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[4]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3][4] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by crystallization, chromatography, or other suitable methods.[4]

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This method provides an alternative to using a hydrogen gas cylinder, employing formic acid as the hydrogen donor.[3]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Celite® or membrane filter

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[3]

  • Reagent Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[3]

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the general workflow for a Cbz deprotection experiment using catalytic hydrogenation.

cluster_workflow Experimental Workflow for Catalytic Hydrogenation Start Dissolve Cbz-Protected Compound in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Setup_Reaction Setup Reaction Under H₂ Atmosphere Add_Catalyst->Setup_Reaction Stir Stir Vigorously Setup_Reaction->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Reaction Workup (Vent H₂, Purge with N₂/Ar) Monitor->Workup Complete Filter Filter to Remove Catalyst Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify cluster_troubleshooting Troubleshooting Incomplete/Slow Hydrogenolysis Problem Incomplete or Slow Reaction Cause1 Catalyst Poisoning (e.g., sulfur compounds) Problem->Cause1 Cause2 Poor Catalyst Activity Problem->Cause2 Cause3 Insufficient Hydrogen Problem->Cause3 Cause4 Poor Mixing Problem->Cause4 Cause5 Product Inhibition Problem->Cause5 Solution1 Purify Substrate or Use Alternative Method Cause1->Solution1 Solution2 Use Fresh/Higher Loading of Catalyst Cause2->Solution2 Solution3 Increase H₂ Pressure Cause3->Solution3 Solution4 Improve Agitation Cause4->Solution4 Solution5 Add Weak Acid (e.g., Acetic Acid) Cause5->Solution5

References

Application

Incorporation of N-Cbz-(R)-norleucine into Peptide Sequences: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance the therapeutic properties of peptides, such as increased proteolytic stability, improved receptor affinity and selectivity, and optimized pharmacokinetic profiles. N-Cbz-(R)-norle ucine, a protected form of the D-enantiomer of norleucine, is a valuable building block in this regard. Its linear, unbranched side chain and D-configuration offer unique steric and conformational properties that can be exploited to fine-tune the biological activity of peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the successful incorporation of N-Cbz-(R)-norleucine into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of N-Cbz-(R)-norleucine

Understanding the physicochemical properties of N-Cbz-(R)-norleucine is crucial for its effective use in peptide synthesis. The following table summarizes key data for N-Cbz-(R)-norle ucine and the closely related N-Cbz-L-leucine for comparison.

PropertyN-Cbz-(R)-norleucineN-Cbz-L-leucine
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol 265.30 g/mol
CAS Number 15027-14-22018-66-8[1][2][3]
Appearance White to off-white solidClear colorless oil or viscous liquid[1]
Melting Point 56-58 °CNot applicable
Solubility Soluble in DMSO, Chloroform, MethanolSoluble in Chloroform, DMSO, Methanol; not miscible or difficult to mix in water[2]
Purity (typical) ≥98% (HPLC)>98% (HPLC)[4]
Storage 2-8°C, sealed in dry conditions2-8°C[1] or -20°C[4]

Applications in Peptide Drug Discovery

The incorporation of (R)-norleucine into peptide sequences offers several advantages for drug development:

  • Enhanced Proteolytic Stability: The D-configuration of (R)-norleucine renders the adjacent peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids. This increased stability prolongs the in vivo half-life of the peptide therapeutic.[5]

  • Methionine Isostere: Norleucine is a close structural analog of methionine, with a methylene group replacing the sulfur atom. Substituting methionine with norleucine can prevent oxidation of the side chain, thereby improving the chemical stability and shelf-life of the peptide drug.

  • Modulation of Biological Activity: The unique stereochemistry of (R)-norleucine can alter the three-dimensional conformation of a peptide. This can lead to modified receptor binding affinity and selectivity, potentially converting an agonist to an antagonist or creating a more potent analog.[5]

  • Probing Structure-Activity Relationships (SAR): The systematic substitution of L-amino acids with (R)-norleucine can provide valuable insights into the importance of specific residues for peptide folding and biological function.[6]

  • Neuroprotective Effects: In the context of Alzheimer's disease, replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its therapeutic potential.[7]

Experimental Protocols

The following protocols provide a general framework for the incorporation of N-Cbz-(R)-norleucine into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Cbz-(R)-norleucine

This protocol outlines the manual coupling of N-Cbz-(R)-norleucine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Cbz-(R)-norleucine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to remove piperidine and any byproducts. Finally, wash with DMF (3-5 times) to prepare for the coupling step.

  • Amino Acid Activation: In a separate vial, dissolve N-Cbz-(R)-norleucine (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated N-Cbz-(R)-norleucine solution to the deprotected peptide-resin. Agitate the reaction vessel using a shaker or by bubbling with an inert gas at room temperature. Due to the potential for steric hindrance, a longer coupling time of 2-4 hours is recommended. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.[4]

  • Monitoring the Coupling Reaction: To ensure the reaction has gone to completion, a small sample of resin beads can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete (positive ninhydrin test), any unreacted N-terminal amines can be "capped" by acetylation to prevent the formation of deletion peptide sequences. This is achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle to continue the peptide sequence.

Quantitative Data for Coupling of Sterically Hindered Amino Acids:

Coupling ReagentSterically Hindered System ExampleTypical YieldTypical Reaction TimeReference
HATUFmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hours[8]
COMUFmoc-Aib-OH + H-Aib-ResinHigh1-hour double coupling[8]
HBTUBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom Temperature[8]
PyBOPVarious Hindered Systems> 90% Conversion16 hours[8]

Note: Aib (α-aminoisobutyric acid) is a classic example of a sterically hindered amino acid.

Protocol 2: Cbz-Group Deprotection

The Cbz protecting group is typically removed by catalytic hydrogenolysis.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with DMF for resin swelling)

  • Hydrogen source (Hydrogen gas balloon or a hydrogen generator)

  • Reaction flask and stirring apparatus

Procedure:

  • Resin Suspension: Suspend the Cbz-protected peptide-resin in a suitable solvent in a reaction flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the suspension.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by analyzing small aliquots of the reaction mixture after cleavage from the resin.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Washing: Wash the resin with the reaction solvent to ensure all the deprotected peptide is recovered.

  • Final Cleavage and Purification: The deprotected peptide can then be cleaved from the resin and purified using standard procedures.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (N-Cbz-(R)-Nle, HATU, DIPEA) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Failure -> Recouple Washing2 Washing (DMF, DCM) Monitoring->Washing2 Success Repeat Repeat for next amino acid Washing2->Repeat Cleavage Final Cleavage & Deprotection Washing2->Cleavage End of Sequence Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

Signaling Pathway Modulation by a Norleucine-Containing Peptide

Peptides containing (R)-norleucine can act as ligands for G protein-coupled receptors (GPCRs), modulating downstream signaling pathways. The following diagram illustrates a general GPCR signaling cascade that can be influenced by such a peptide. The incorporation of (R)-norleucine can enhance the peptide's stability and affinity for the receptor, leading to a more sustained or potent signaling response.[9]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Norleucine-Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Transcription_Factor Transcription Factor (e.g., CREB) PKA->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generalized GPCR signaling pathway activated by a peptide ligand.

Conclusion

The incorporation of N-Cbz-(R)-norleucine into peptide sequences is a valuable tool for medicinal chemists and drug developers. By leveraging its unique properties, researchers can design and synthesize novel peptide therapeutics with enhanced stability, improved biological activity, and optimized pharmacokinetic profiles. The protocols and information provided in this document serve as a comprehensive guide for the successful application of N-Cbz-(R)-norleucine in peptide synthesis and drug discovery.

References

Method

Application Note: (S)-(-)-4-Isopropyl-2-oxazolidinone as a Versatile Chiral Auxiliary for Complex Molecule Synthesis

Introduction In the field of complex molecule synthesis, particularly in the development of novel therapeutics and the total synthesis of natural products, the precise control of stereochemistry is paramount. Chiral auxi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of complex molecule synthesis, particularly in the development of novel therapeutics and the total synthesis of natural products, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in carbon-carbon bond-forming reactions. Among these, the Evans oxazolidinones, specifically (S)-(-)-4-isopropyl-2-oxazolidinone, have emerged as highly reliable and versatile chiral auxiliaries.[1][2] Derived from the readily available amino acid L-valine, this auxiliary provides a robust platform for asymmetric alkylations and aldol reactions, which are foundational steps in the construction of intricate molecular architectures.[1][3]

This application note provides detailed protocols and quantitative data for the use of (S)-(-)-4-isopropyl-2-oxazolidinone in the synthesis of three biologically active complex molecules: the macrolide antibiotic Cytovaricin, the multidrug resistance-reversing agent Hapalosin, and the antiviral lactone (+)-Brefeldin A. The experimental workflows, key reaction data, and the biological context of these molecules are presented to illustrate the broad utility of this chiral building block for researchers, scientists, and drug development professionals.

Core Applications: Asymmetric Synthesis of Bioactive Molecules

(S)-(-)-4-isopropyl-2-oxazolidinone serves as a transient chiral director, which, after guiding a stereoselective transformation, can be efficiently cleaved to reveal the desired chiral product and be recovered for reuse.[2] Its efficacy lies in the formation of a rigid, chelated enolate intermediate that sterically shields one face of the molecule, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[4][5]

Key Synthetic Transformations:
  • Asymmetric Aldol Reactions: The Evans aldol reaction is a cornerstone of polyketide synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds, a common motif in natural products.[4][5][6]

  • Asymmetric Alkylation: The alkylation of enolates derived from N-acyloxazolidinones provides a reliable method for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives.[3][7]

The following sections detail the application of these transformations in the total synthesis of three distinct and medicinally relevant molecules.

Total Synthesis of Cytovaricin

Cytovaricin is a potent macrolide antibiotic that has garnered significant interest due to its antineoplastic properties.[4] Its complex structure, featuring 17 stereocenters, a spiroketal, and a glycoside unit, presents a formidable synthetic challenge.[4] The total synthesis of cytovaricin by D.A. Evans and coworkers elegantly demonstrates the power of the Evans asymmetric aldol reaction in constructing the intricate polyol and spiroketal fragments of the molecule.[4][8][9]

Data Presentation: Key Aldol Reactions in Cytovaricin Synthesis
IntermediateAldehydeChiral Auxiliary AdductDiastereomeric Ratio (dr)YieldReference
Spiroketal FragmentAcroleinN-Crotonyl-(S)-4-isopropyl-2-oxazolidinone>95:585%[4]
Polyol Fragment(2R)-2,4-dimethyl-4-pentenalN-Propionyl-(S)-4-isopropyl-2-oxazolidinone>98:291%[4]
Experimental Protocols:

Protocol 1: Evans Asymmetric Aldol Reaction for the Spiroketal Fragment [4]

  • Enolate Formation: To a solution of N-crotonyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) dropwise. Stir the mixture for 30 minutes. Then, add triethylamine (1.2 eq) and stir for another 30 minutes.

  • Aldol Addition: To the resulting boron enolate solution, add a solution of acrolein (1.2 eq) in CH₂Cl₂ dropwise at -78 °C. Stir the reaction mixture for 2 hours at -78 °C, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to afford the desired syn-aldol adduct.

Protocol 2: Cleavage of the Chiral Auxiliary [5][10]

  • Hydrolysis: Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stirring: Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Workup: Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH 3 with 1N HCl and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Visualization:

Cytovaricin_MoA Cytovaricin Cytovaricin F0F1_ATPase F0F1-ATPase (Mitochondrial) Cytovaricin->F0F1_ATPase inhibits ATP_Synthesis ATP Synthesis F0F1_ATPase->ATP_Synthesis catalyzes Apoptosis Apoptosis ATP_Synthesis->Apoptosis inhibition leads to

Caption: Mechanism of Cytovaricin's antineoplastic activity.

Total Synthesis of Hapalosin

Hapalosin is a cyclic depsipeptide isolated from cyanobacteria that exhibits potent multidrug resistance (MDR)-reversing activity, making it a promising lead for combination cancer therapy.[11][12] Its structure contains a 12-membered macrolactone ring. The stereocontrolled synthesis of the key acyclic precursor was achieved using an Evans aldol reaction to establish the crucial stereocenters.[13][14]

Data Presentation: Key Aldol Reaction in Hapalosin Synthesis
AldehydeChiral Auxiliary AdductDiastereomeric Ratio (dr)YieldReference
OctanalN-Propionyl-(S)-4-isopropyl-2-oxazolidinone95:590%[13]
Experimental Protocols:

Protocol 3: Evans Asymmetric Aldol Reaction for Hapalosin Precursor [13]

  • Enolate Formation: To a solution of N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (1.2 eq). Stir the mixture for 1 hour.

  • Aldol Addition: Add octanal (1.2 eq) to the enolate solution at -78 °C. Stir for 30 minutes at -78 °C, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with methanol, followed by the addition of a 1:1 mixture of methanol and 30% hydrogen peroxide. Stir for 1 hour. Remove the solvent in vacuo and extract the residue with ether.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Visualization:

Hapalosin_MDR cluster_cell Cancer Cell Pgp P-glycoprotein (MDR Pump) Chemo_out Chemotherapeutic (extracellular) Pgp->Chemo_out effluxes Chemo_in Chemotherapeutic (intracellular) Chemo_in->Pgp Hapalosin Hapalosin Hapalosin->Pgp inhibits

Caption: Hapalosin's role in reversing multidrug resistance.

Total Synthesis of (+)-Brefeldin A

Brefeldin A is a fungal metabolite with a wide range of biological activities, including antiviral, and anticancer properties.[15] It is well-known for its ability to disrupt the protein transport machinery between the endoplasmic reticulum and the Golgi apparatus.[1][15] Furthermore, Brefeldin A has been shown to intersect with the insulin signaling pathway.[6][16][17] The enantioselective total synthesis of (+)-Brefeldin A has been accomplished using an Evans auxiliary-mediated aldol reaction to set key stereocenters in the cyclopentane ring.[3][18]

Data Presentation: Key Aldol Reaction in (+)-Brefeldin A Synthesis
AldehydeChiral Auxiliary AdductDiastereomeric Ratio (dr)YieldReference
2-(1,3-dithian-2-yl)acetaldehydeN-propionyl-(S)-4-isopropyl-2-oxazolidinone>95:588%[18]
Experimental Protocols:

Protocol 4: Evans Asymmetric Aldol Reaction for (+)-Brefeldin A Precursor [18]

  • Enolate Formation: To a solution of N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add TiCl₄ (1.1 eq). Stir for 5 minutes, then cool to -78 °C. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq) and stir for 1.5 hours.

  • Aldol Addition: Add a solution of 2-(1,3-dithian-2-yl)acetaldehyde (1.2 eq) in CH₂Cl₂ to the reaction mixture at -78 °C. Stir for 2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Visualization:

BrefeldinA_Insulin_Pathway BrefeldinA Brefeldin A InsulinReceptor Insulin Receptor (IR) BrefeldinA->InsulinReceptor activates IRS1 IRS-1 InsulinReceptor->IRS1 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates FoxO1_nuc FoxO1 (nucleus) Akt->FoxO1_nuc phosphorylates FoxO1_cyt FoxO1 (cytoplasm) FoxO1_nuc->FoxO1_cyt nuclear exclusion SIRT1_exp SIRT-1 Gene Expression FoxO1_nuc->SIRT1_exp promotes FoxO1_cyt->SIRT1_exp inhibition of

Caption: Brefeldin A's effect on the Insulin signaling pathway.

Conclusion

(S)-(-)-4-isopropyl-2-oxazolidinone has proven to be an exceptionally reliable and versatile chiral building block in the asymmetric synthesis of complex, biologically active molecules. The examples of Cytovaricin, Hapalosin, and (+)-Brefeldin A highlight its utility in establishing key stereocenters with high levels of control through well-established aldol and alkylation reactions. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings, facilitating the application of this powerful synthetic tool in the pursuit of novel therapeutics and the efficient total synthesis of natural products. The ability to predictably install chirality and subsequently remove the auxiliary makes it an invaluable component of the modern synthetic chemist's toolbox.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Cbz-(R)-norleucine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Cbz-(R)-norleucine synthesis. Here, you will find answe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Cbz-(R)-norleucine synthesis. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of N-Cbz-(R)-norleucine via the Schotten-Baumann reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-Cbz protection of (R)-norleucine can stem from several factors. The most common issues include suboptimal pH, inadequate temperature control, incorrect stoichiometry of reagents, and inefficient extraction procedures.

Troubleshooting Steps:

  • pH Control: The pH of the reaction mixture is critical. A pH that is too low will result in the protonation of the amino group, reducing its nucleophilicity. Conversely, a pH that is too high can lead to the rapid hydrolysis of benzyl chloroformate. The optimal pH range for this reaction is typically between 9 and 10.5. It is recommended to use a pH meter and slowly add a base to maintain the pH within this range.

  • Temperature Management: The reaction is exothermic. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to minimize side reactions, such as the hydrolysis of benzyl chloroformate and potential racemization.

  • Reagent Stoichiometry: An excess of benzyl chloroformate is generally used to ensure complete reaction of the amino acid. However, a large excess can lead to the formation of byproducts and complicate purification. A molar ratio of 1.1 to 1.5 equivalents of benzyl chloroformate to (R)-norleucine is a good starting point.

  • Extraction and Work-up: N-Cbz-(R)-norleucine is soluble in many organic solvents. Ensure efficient extraction from the aqueous reaction mixture by using an appropriate solvent, such as ethyl acetate or dichloromethane, and performing multiple extractions.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the hydrolysis of benzyl chloroformate to benzyl alcohol and carbon dioxide, which is accelerated at high pH and temperature. Another potential side reaction, though less common for norleucine, is the formation of the N,N-di-Cbz derivative, especially if the pH is not well-controlled.

Minimization Strategies:

  • Control pH and Temperature: As mentioned above, maintaining the pH between 9 and 10.5 and the temperature between 0 and 5 °C is the most effective way to suppress the hydrolysis of benzyl chloroformate.[1]

  • Slow Addition of Reagents: Add the benzyl chloroformate slowly and dropwise to the reaction mixture. This ensures that the concentration of the acylating agent is kept low at any given time, favoring the desired reaction with the amino acid over hydrolysis.

  • Vigorous Stirring: Ensure efficient mixing to promote the reaction between the (R)-norleucine and benzyl chloroformate, especially in a biphasic system.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: N-Cbz-(R)-norleucine is a crystalline solid at room temperature. The most common and effective purification method is recrystallization.

Purification Protocol:

  • Crude Product Isolation: After extraction and drying of the organic phase, evaporate the solvent to obtain the crude product.

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for N-Cbz-amino acids include:

    • Ethyl acetate/Hexanes

    • Ethanol/Water

    • Toluene

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary mixture).

    • If a binary solvent system is used, add the less polar solvent (antisolvent) dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q4: How can I confirm the purity and identity of my synthesized N-Cbz-(R)-norleucine?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product with high accuracy. Chiral HPLC can be used to confirm the enantiomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of N-Cbz protected amino acids. While specific data for (R)-norleucine is limited in the literature, the following provides a general guideline based on similar amino acids.

Table 1: Influence of Base on the Yield of N-Cbz-Amino Acid Synthesis

BaseMolar EquivalentsTypical Yield (%)Notes
Sodium Carbonate (Na₂CO₃)2.0 - 2.585 - 95A commonly used and effective base.
Sodium Bicarbonate (NaHCO₃)2.0 - 3.080 - 90A milder base, can be used to avoid high pH.
Sodium Hydroxide (NaOH)2.0 - 2.290 - 98Very effective, but requires careful pH control to prevent reagent hydrolysis.

Table 2: Recommended Solvents for Recrystallization of N-Cbz-Amino Acids

Solvent SystemRatio (approx.)Comments
Ethyl Acetate / Hexanes1:2 to 1:4A widely used and effective system for many N-Cbz-amino acids.
Ethanol / Water1:1 to 1:3Good for more polar N-Cbz-amino acids.
TolueneN/ACan be effective for less polar derivatives.
Dichloromethane / Hexanes1:3 to 1:5Another common and effective solvent mixture.

Experimental Protocols

Detailed Protocol for the Synthesis of N-Cbz-(R)-norleucine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • (R)-norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of (R)-norleucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-norleucine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.2 eq.). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.2 eq.) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with a small amount of diethyl ether or dichloromethane to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of N-Cbz-(R)-norleucine should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Cbz-(R)-norleucine by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of N-Cbz-(R)-norleucine.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve (R)-norleucine in aq. Na2CO3 cool Cool to 0-5 °C start->cool add_cbz Add Cbz-Cl dropwise cool->add_cbz react Stir at RT (2-4h) add_cbz->react wash Wash with ether react->wash acidify Acidify with HCl to pH 2-3 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize from EtOAc/Hexanes dry->recrystallize isolate Filter & Dry Product recrystallize->isolate final_product final_product isolate->final_product Pure N-Cbz-(R)-norleucine

Caption: Experimental workflow for the synthesis of N-Cbz-(R)-norleucine.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? ph Incorrect pH start->ph Yes temp High Temperature start->temp Yes reagents Improper Stoichiometry start->reagents Yes extraction Inefficient Extraction start->extraction Yes end Proceed to Purification start->end No ph_sol Maintain pH 9-10.5 using a pH meter ph->ph_sol temp_sol Keep temp. at 0-5 °C during addition temp->temp_sol reagents_sol Use 1.1-1.5 eq. of Cbz-Cl reagents->reagents_sol extraction_sol Perform multiple extractions with EtOAc extraction->extraction_sol improve improve ph_sol->improve Improved Yield temp_sol->improve reagents_sol->improve extraction_sol->improve

Caption: Troubleshooting guide for low yield in N-Cbz-(R)-norleucine synthesis.

References

Optimization

Technical Support Center: Cbz Protection of Amino Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the benzyloxycarbonyl (Cbz) protection of amino acids. This guide is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the benzyloxycarbonyl (Cbz) protection of amino acids. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-Cbz protection of amino acids?

The most frequently encountered side reactions include:

  • Di-Cbz protection of primary amines: This results in the formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.[1]

  • Hydrolysis of benzyl chloroformate: The reaction of benzyl chloroformate (Cbz-Cl) with water leads to the formation of benzyl alcohol and carbon dioxide.[1]

  • Formation of benzyl alcohol: This can occur not only through the hydrolysis of Cbz-Cl but also during the workup procedure.[1]

  • Over-alkylation of the product: The Cbz-protected amine can sometimes be further alkylated, particularly if reactive alkylating agents are present.

  • Racemization of the amino acid: The stereochemical integrity of the amino acid can be compromised, especially under harsh basic conditions.[2]

  • Dipeptide formation: Under certain conditions, the activated amino acid can react with another amino acid molecule, leading to the formation of a dipeptide.[3]

Q2: How can I minimize the di-protection of a primary amine?

To minimize the formation of the di-Cbz byproduct, consider the following strategies:

  • Control the stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate. A large excess can promote di-protection.[1]

  • Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1]

  • Choice of base: A weaker base, such as sodium bicarbonate, is often preferred over strong bases like sodium hydroxide, as it is less likely to deprotonate the initially formed Cbz-protected amine, which is a prerequisite for the second Cbz addition.[1]

Q3: What is the optimal pH for Cbz protection under Schotten-Baumann conditions?

When using benzyl chloroformate to introduce the Cbz group under alkaline conditions, the pH is typically controlled between 8 and 10.[2] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[2] A mixed base buffer system of Na2CO3:NaHCO3 (2:1) can effectively maintain the pH in the desired range.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Cbz Protected Product

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material or the presence of multiple side products.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary.- Ensure efficient stirring to overcome phase transfer limitations in biphasic systems.Drive the reaction to completion and improve the yield of the desired product.[1]
Hydrolysis of Benzyl Chloroformate - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the benzyl chloroformate slowly to the reaction mixture.Minimize the decomposition of the protecting group reagent, making it more available to react with the amine.[1]
Protonation of the Starting Amine - Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.- Choose a base that is strong enough to deprotonate the ammonium salt but not so strong that it promotes side reactions.Maintain the nucleophilicity of the starting amine throughout the reaction.
Poor Solubility of the Starting Amine - Choose a suitable solvent system. A mixture of THF and water is often effective.- For zwitterionic amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.Improve the reaction kinetics by ensuring all reactants are in the same phase.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of N-Cbz Product check_completion Is the reaction complete by TLC/LC-MS? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagent Was Cbz-Cl added slowly and at low temp? check_completion->check_reagent Yes solve_incomplete Increase reaction time/temp Ensure efficient stirring incomplete->solve_incomplete end Improved Yield solve_incomplete->end hydrolysis Potential Cbz-Cl Hydrolysis check_reagent->hydrolysis No check_base Is the base and its stoichiometry correct? check_reagent->check_base Yes solve_hydrolysis Use anhydrous conditions Slow, cold addition hydrolysis->solve_hydrolysis solve_hydrolysis->end protonation Amine Protonation or Side Reactions check_base->protonation No check_solubility Is the starting amine fully dissolved? check_base->check_solubility Yes solve_base Use >= 2 eq. of base Consider a milder base protonation->solve_base solve_base->end solubility_issue Poor Solubility check_solubility->solubility_issue No check_solubility->end Yes solve_solubility Use co-solvent (e.g., THF/water) Ensure salt formation solubility_issue->solve_solubility solve_solubility->end

Caption: Troubleshooting workflow for low yield in N-Cbz protection.

Issue 2: Formation of Di-Cbz Protected Amine

Symptoms:

  • A significant amount of a less polar byproduct is observed by TLC.

  • Mass spectrometry analysis shows a peak corresponding to the mass of the starting amine plus two Cbz groups.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Excess Benzyl Chloroformate - Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).Reduce the availability of the electrophile for the second addition.[1]
Strong Base - Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.Minimize the deprotonation of the mono-Cbz protected amine, thus preventing the second Cbz addition.[1]
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C).Decrease the rate of the second protection reaction, which generally has a higher activation energy.[1]

DiCbzMechanism

Caption: General experimental workflow for Cbz protection.

References

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for Hindered Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specif...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile, Thr), α,α-disubstituted amino acids (e.g., Aib), or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1][4]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support. This clumping can block reactive sites and hinder the diffusion of reagents.[1][4][5]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings and can result in low yields.[1][2][4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required.[1][2] Onium-salt-based reagents are often the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation reagent with high efficiency and a better safety profile.[3][6][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[3] They are often preferred for cyclization or in cases where guanidinylation from uronium salts is a concern.[3][6]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][8] Reagents like TFFH can be used to generate acyl fluorides in situ.[7][8]

Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[1] This is a significant concern, especially with slow coupling reactions which are common for hindered residues.[3]

To minimize racemization:

  • Use a suitable base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred.[3] In cases with a high risk of racemization, a weaker base such as N-methylmorpholine (NMM) may be a better choice.[9]

  • Choose the right reagent and additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[3]

  • Limit pre-activation time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization.[3]

  • Control reaction temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] However, for very hindered couplings, gentle heating may be necessary to drive the reaction to completion, requiring a careful balance.[2]

Troubleshooting Guide: Slow or Incomplete Coupling Reactions

Issue: My standard coupling protocol is failing or resulting in low yields for a sterically hindered amino acid.

This is a common challenge attributable to the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[2] Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., Positive Ninhydrin Test) reagent 1. Evaluate Coupling Reagent start->reagent sub_reagent1 Using Carbodiimides (DCC, DIC)? reagent->sub_reagent1 conditions 2. Optimize Reaction Conditions sub_conditions1 Extend Reaction Time (e.g., to 4h or overnight) conditions->sub_conditions1 sub_conditions2 Increase Temperature Moderately (Caution: Racemization Risk) conditions->sub_conditions2 sub_conditions3 Use Microwave-Assisted Synthesis conditions->sub_conditions3 sub_conditions4 Optimize Solvent (NMP > DMF, or mixtures) conditions->sub_conditions4 strategy 3. Modify Coupling Strategy sub_strategy1 Perform a Double Coupling strategy->sub_strategy1 sub_strategy2 Increase Reagent Equivalents strategy->sub_strategy2 end Coupling Complete sub_reagent2 Switch to Onium Salt (HATU, HCTU, COMU, PyBOP) sub_reagent1->sub_reagent2 Yes sub_reagent3 Coupling still incomplete? sub_reagent1->sub_reagent3 No sub_reagent2->sub_reagent3 sub_reagent3->conditions Yes sub_reagent4 Consider Acyl Fluoride Formation (e.g., with TFFH) sub_reagent3->sub_reagent4 For extremely hindered cases sub_reagent4->conditions sub_conditions1->strategy sub_conditions2->strategy sub_conditions3->strategy sub_conditions4->strategy sub_strategy3 If incomplete, cap unreacted amines (e.g., with Acetic Anhydride) sub_strategy1->sub_strategy3 sub_strategy2->sub_strategy3 sub_strategy3->end

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Coupling Reagent Comparison

The efficacy of a coupling reagent is best measured by its performance in difficult contexts. The following tables summarize the characteristics and performance of common coupling reagents for hindered amino acids.

Table 1: Qualitative Comparison of Coupling Reagent Classes

Reagent ClassExamplesReactivityRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, DICLow-ModerateHigh without additivesInexpensiveOften insufficient for hindered couplings; byproduct removal can be difficult (DCC).[1][2][4]
Uronium/Aminium HATU, HBTU, HCTU, COMUHighLow-ModerateHighly efficient, fast reactions.[1][3]Can cause guanidinylation of N-terminal amine; some are based on potentially explosive compounds (HOBt/HOAt).[10]
Phosphonium PyBOP, PyAOPHighLowEfficient, avoids guanidinylation side reactions.[3][6]Generally less reactive than HATU.[10]
Acyl Fluorides TFFH (in situ)Very HighLowExcellent for extremely hindered couplings.[2][7][8]Reagents can be moisture-sensitive.

Table 2: Quantitative Performance in Hindered Couplings

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[10]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[10]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[10]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[10]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is a general guideline for a challenging coupling and may require optimization for specific sequences.

Protocol_HATU cluster_resin_prep Resin Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling cluster_confirm Confirmation swell 1. Swell Resin in DMF deprotect 2. Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin with DMF deprotect->wash1 preactivate1 4. Pre-activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) wash1->preactivate1 couple1 5. Add to Resin (45-60 min) preactivate1->couple1 wash2 6. Wash Resin with DMF couple1->wash2 preactivate2 7. Prepare Fresh Activation Mix wash2->preactivate2 couple2 8. Repeat Coupling Step preactivate2->couple2 wash3 9. Final Wash with DMF couple2->wash3 ninhydrin 10. Perform Ninhydrin Test wash3->ninhydrin

Caption: Experimental workflow for a double coupling using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[2]

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2] Allow pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.

  • Second Coupling: Repeat the coupling step with a fresh solution of activated amino acid to ensure the reaction goes to completion.[2][9]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating free amines), a capping step may be necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[2]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[2][8]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[2]

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[2]

References

Optimization

Preventing racemization during N-Cbz amino acid activation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during the activati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during the activation of N-Cbz (benzyloxycarbonyl) protected amino acids for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a major concern?

A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid) into a mixture of both L- and D-enantiomers at the alpha-carbon.[1] This loss of stereochemical integrity is a significant problem in peptide synthesis because the biological activity and structure of a peptide are highly dependent on its specific sequence of L-amino acids.[1] The incorporation of even a small amount of a D-amino acid can lead to a final product with dramatically reduced or altered therapeutic efficacy.[1]

Q2: What are the primary mechanisms that cause racemization during the activation of N-Cbz amino acids?

A2: While N-Cbz, as a urethane-type protecting group, is known to suppress racemization, it can still occur via two main pathways[2][3]:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Cbz-amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][4]

  • Direct Enolization (α-Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino acid to form a planar, achiral enolate intermediate.[1][2] Reprotonation can then occur from either face, resulting in racemization. This pathway is less common for urethane-protected amino acids but can be significant under strongly basic conditions.[1][5]

Q3: Are all amino acids equally susceptible to racemization?

A3: No. While any chiral amino acid can racemize, some are far more susceptible than others. Histidine (His) and cysteine (Cys) are particularly notorious for their high tendency to racemize during peptide coupling.[1][4][6] Other amino acids that can be sensitive under non-optimized conditions include serine (Ser) and phenylalanine (Phe).[4]

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC, EDC).[7][8][9] These additives are N-hydroxy compounds that react with the initially formed O-acylisourea intermediate (which is highly prone to racemization) to generate an active ester.[8] This active ester is more reactive towards the desired amine component but significantly less prone to cyclizing into an oxazolone, thereby preserving the stereochemical integrity of the amino acid.[9] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[2][7][8]

Q5: Can the choice of N-terminal protecting group influence racemization?

A5: Yes, the protecting group is critical. Urethane-based protecting groups like Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Boc (tert-butyloxycarbonyl) are specifically used because they significantly reduce the tendency for oxazolone formation compared to simple acyl groups like acetyl or benzoyl.[2][3] The electron-donating nature of the urethane oxygen disfavors the cyclization reaction required to form the oxazolone intermediate.[3]

Troubleshooting Guide

Problem: My final peptide product shows significant diastereomeric impurity (racemization), even though I am using an N-Cbz protected amino acid.

This guide will help you identify and resolve the potential causes of racemization during the coupling step.

Step 1: Evaluate Your Coupling Reagent and Additive Combination
  • Possible Cause: Using a carbodiimide coupling reagent (DCC, DIC, EDC) without a racemization-suppressing additive.

  • Solution: Always use carbodiimide reagents in conjunction with an additive.[4][9] The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][8] These additives convert the highly reactive O-acylisourea intermediate into an active ester that is less susceptible to racemization.[8][9] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[2]

Step 2: Assess the Base Used in the Reaction
  • Possible Cause: Using a strong, sterically unhindered base. The type and strength of the base have a major impact on the rate of racemization.[9] Strong bases like N,N-diisopropylethylamine (DIEA) can readily abstract the alpha-proton, promoting both direct enolization and oxazolone formation.[7][9]

  • Solution: Switch to a weaker or more sterically hindered base.[9][10]

    • N-Methylmorpholine (NMM) is a weaker base than DIEA and is a good first alternative.[10]

    • 2,4,6-Collidine (TMP) is a weaker, sterically hindered base that is often very effective at minimizing racemization.[7][9]

Step 3: Check Your Reaction Time and Temperature
  • Possible Cause: Elevated temperatures or unnecessarily long reaction times. Higher temperatures increase the rate of all reactions, including the side reactions that lead to racemization.[10][11] Similarly, allowing the activated amino acid to exist for a prolonged period before it couples increases the opportunity for racemization to occur.[9][10]

  • Solution:

    • Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize racemization.[10]

    • Minimize the "pre-activation" time. Ideally, the coupling reagent should be added to the mixture of the N-Cbz-amino acid, amine component, and additive (in-situ activation) to ensure the highly reactive intermediate is consumed as quickly as it is formed.[10][12]

Step 4: Consider the Solvent
  • Possible Cause: The polarity of the solvent can influence the rate of oxazolone formation.[11]

  • Solution: While solvent choice is often dictated by solubility, be aware of its potential impact. In some cases, less polar solvents may reduce the rate of racemization.[4] However, for most standard couplings, solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used successfully when other conditions are optimized.

Data Presentation

Table 1: Qualitative Comparison of Common Bases for Minimizing Racemization

BaseRelative BasicitySteric HindranceTendency to Cause RacemizationReference
N,N-Diisopropylethylamine (DIEA)StrongHighHigh[7][9]
N-Methylmorpholine (NMM)WeakerMediumMedium[7][10]
2,4,6-Collidine (TMP)WeakHighLow[7][9]

Table 2: Effectiveness of Common Coupling Strategies in Suppressing Racemization

Coupling Reagent(s)AdditiveRacemization SuppressionNotesReference
DCC or DICNonePoorNot recommended due to high risk of racemization.[4][9]
DCC or DICHOBtGoodA classic and effective combination. HOBt has explosive properties.[2][7]
DCC or DICHOAtVery GoodMore effective than HOBt but also has explosive properties.[7][8]
EDC or DICOxymaExcellentA highly effective and non-explosive alternative to HOBt/HOAt.[2][8][9]
HATU / HBTUTypically None*Good to Very GoodOften used with weaker bases like NMM or collidine to minimize risk.[9]
DCC or DICHOBt + CuCl₂ExcellentThe addition of Copper (II) chloride has been shown to be highly effective.[6][13][14]

Note: Uronium/aminium reagents like HBTU and HATU are formulated based on HOBt and HOAt, respectively.

Visualizations

Racemization_Mechanisms Mechanisms of Racemization for N-Cbz Amino Acids start N-Cbz-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated + Coupling     Reagent oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone Cyclization (Common Pathway) enol Planar Enolate (Achiral Intermediate) activated->enol α-Proton Abstraction product_l Desired L-Peptide oxazolone->product_l product_d Undesired D-Peptide oxazolone->product_d amine + Amine Nucleophile oxazolone->amine enol->product_l enol->product_d base1 Base base2 Base amine->product_l Attack amine->product_d Attack

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting_Flowchart Troubleshooting Decision Tree for Racemization start Racemization Observed? check_additives Are you using a carbodiimide (DCC, DIC, EDC)? start->check_additives Yes use_additives SOLUTION: Add HOBt, HOAt, or Oxyma to the reaction. check_additives->use_additives Yes check_base What base are you using? check_additives->check_base No use_additives->check_base is_diea DIEA? check_base->is_diea change_base SOLUTION: Switch to a weaker base like NMM or 2,4,6-Collidine. is_diea->change_base Yes check_temp Check Reaction Conditions is_diea->check_temp No change_base->check_temp is_hot Is temperature > 0°C? Is pre-activation time long? check_temp->is_hot change_temp SOLUTION: Run reaction at 0°C. Use in-situ activation. is_hot->change_temp Yes other_issues Consider other factors: - Sensitive amino acid (Cys, His) - Solvent effects is_hot->other_issues No ok Problem Likely Resolved change_temp->ok

References

Troubleshooting

Technical Support Center: N-Cbz-(R)-norleucine Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-(R)-norleucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N-Cbz-(R)-norleucine?

A1: The most common impurities often originate from the N-protection step, typically a Schotten-Baumann reaction.[1][2][3][4][5] These can include:

  • Unreacted (R)-norleucine: Incomplete reaction can leave starting material in your crude product.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Di-Cbz-(R)-norleucine: Although less common for primary amines, over-acylation can occur.

  • Residual benzyl chloroformate: Excess reagent that was not quenched or removed during workup.

  • Side products from the decomposition of benzyl chloroformate.

Q2: What are the recommended analytical methods for assessing the purity of N-Cbz-(R)-norleucine?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-Cbz protected amino acids.[6] Key methods include:

  • Reversed-Phase HPLC (RP-HPLC): Ideal for separating N-Cbz-(R)-norleucine from non-polar impurities.

  • Chiral HPLC: Essential for determining the enantiomeric purity and ensuring no racemization has occurred.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a standard.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[6]

Q3: What is the general solubility profile of N-Cbz-(R)-norleucine?

A3: N-Cbz-(R)-norleucine, like many other N-Cbz protected amino acids, is generally soluble in a range of organic solvents. Its solubility is attributed to the non-polar Cbz group. It is typically soluble in solvents such as:

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Methanol

  • Ethanol

  • Tetrahydrofuran (THF)

It has limited solubility in non-polar solvents like hexanes and is generally insoluble in water under neutral pH. However, it can be dissolved in aqueous basic solutions (like sodium bicarbonate or sodium hydroxide) through the deprotonation of the carboxylic acid group.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The solvent may be too non-polar for the compound, causing it to separate as a liquid phase at a temperature above its melting point.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. A common and effective solvent system for recrystallizing N-Cbz protected amino acids is a mixture of ethyl acetate and hexane or ethanol and water.[7]
No crystal formation upon cooling The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.Evaporate some of the solvent to increase the concentration of the product and then cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization.
Low recovery after recrystallization The compound has significant solubility in the chosen solvent even at low temperatures, leading to product loss in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor purity after recrystallization The chosen solvent system is not effective at discriminating between the product and impurities.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The mobile phase polarity is either too high or too low.Optimize the mobile phase composition. For silica gel chromatography of N-Cbz-(R)-norleucine, a gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
Product elutes too quickly (low retention) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column The mobile phase is not polar enough to displace the compound from the stationary phase.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Tailing of the product peak The compound is interacting too strongly with the silica gel, often due to the acidic nature of the carboxylic acid group.Add a small amount of a modifier to the mobile phase, such as 0.5-1% acetic acid, to suppress the ionization of the carboxylic acid and reduce tailing.
Low yield after chromatography The product may be irreversibly adsorbed onto the silica gel or lost due to the collection of broad fractions.Ensure the silica gel is of good quality and has a neutral pH.[8] Collect smaller fractions and analyze them by TLC or HPLC to avoid mixing pure and impure fractions.

Experimental Protocols

Protocol 1: Recrystallization of N-Cbz-(R)-norleucine

This protocol describes a general procedure for the purification of N-Cbz-(R)-norleucine by recrystallization. The optimal solvent system and ratios should be determined on a small scale first.

Materials:

  • Crude N-Cbz-(R)-norleucine

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude N-Cbz-(R)-norleucine in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum to a constant weight.

Quantitative Data (Example): A study on a similar N-Cbz protected amino acid, Cbz-L-CHG, reported a yield of 82.3% with a chemical purity of 99.5% after crystallization from an ethyl acetate/n-heptane mixture.[9]

ParameterValue
Typical Yield 80-95%
Expected Purity >99% (by HPLC)
Protocol 2: Flash Column Chromatography of N-Cbz-(R)-norleucine

This protocol provides a general method for the purification of N-Cbz-(R)-norleucine using silica gel flash chromatography.

Materials:

  • Crude N-Cbz-(R)-norleucine

  • Silica gel (flash grade, 40-63 µm)[10]

  • Ethyl acetate

  • Hexane

  • Glass column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude N-Cbz-(R)-norleucine in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified N-Cbz-(R)-norleucine.

Quantitative Data (Example):

ParameterTypical Value
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Typical Loading Capacity 1-5% of silica gel weight
Expected Yield 70-90%
Expected Purity >98% (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis N-Cbz Protection of (R)-norleucine workup Aqueous Workup (e.g., extraction) synthesis->workup Crude Product recrystallization Recrystallization workup->recrystallization chromatography Column Chromatography workup->chromatography hplc HPLC/UPLC recrystallization->hplc chromatography->hplc nmr_ms NMR & MS hplc->nmr_ms Structural Confirmation troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Challenge Encountered oiling_out Oiling Out? start->oiling_out low_yield_recryst Low Yield? start->low_yield_recryst poor_separation Poor Separation? start->poor_separation no_elution Product not eluting? start->no_elution solution_oiling Adjust solvent polarity (e.g., add more polar co-solvent) oiling_out->solution_oiling Yes solution_low_yield_recryst Minimize solvent volume Ensure complete cooling low_yield_recryst->solution_low_yield_recryst Yes solution_separation Optimize mobile phase gradient poor_separation->solution_separation Yes solution_no_elution Increase mobile phase polarity no_elution->solution_no_elution Yes

References

Optimization

Technical Support Center: Cbz-Protected Compounds in Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Carboxybenzyl (Cbz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Carboxybenzyl (Cbz or Z)-protected compounds during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Cbz protecting group?

The Cbz group is known for its robustness and is stable under a variety of reaction conditions.[1][2] It is generally stable to basic and mildly acidic conditions, which allows for flexibility in multi-step synthesis.[1] However, it is labile to strong acids and catalytic hydrogenolysis.[2][3]

Q2: Under what conditions is the Cbz group typically cleaved?

The most common methods for Cbz group removal are:

  • Catalytic Hydrogenolysis: This is the most widely used method, employing a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like ammonium formate).[4][5][6][7] This method is favored for its mild, neutral conditions and clean byproducts (toluene and carbon dioxide).[5][8]

  • Acidolysis: Strong acids such as hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group.[9][10] This method is often used when the substrate is incompatible with hydrogenation.[8] Lewis acids in specific solvents also offer a milder alternative.[9][10]

Q3: Is the Cbz group completely stable to acidic conditions?

No, while stable to mild acids, the Cbz group can be cleaved by strong acidic conditions.[3] Reagents like HBr in acetic acid or an excess of other strong acids like HCl can cause deprotection.[3][9]

Q4: Can the Cbz group be removed under basic conditions?

Generally, the Cbz group is stable to basic conditions.[1] However, under specific circumstances, such as with certain substrates or in a high concentration of a strong base like sodium hydroxide, cleavage can occur.[9]

Q5: What are the advantages of using a Cbz protecting group?

The primary advantages include its ease of introduction and removal, and the crystallinity it often imparts to the protected compound, which aids in purification.[9] Its stability in both mildly acidic and basic conditions makes it compatible with a wide range of synthetic transformations.[1] Furthermore, its unique cleavage by hydrogenolysis makes it orthogonal to other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][7]

Troubleshooting Guides

Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenolysis

Q: My catalytic hydrogenation for Cbz deprotection is sluggish or fails to go to completion. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can be addressed by systematically evaluating the following factors:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[4][5]

    • Solution: Ensure the starting material and solvents are highly pure. If the substrate contains sulfur, consider alternative deprotection methods like acidolysis.[4][5]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.

    • Solution: Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[6]

  • Insufficient Hydrogen Source: Inadequate hydrogen pressure or depletion of the hydrogen donor in transfer hydrogenation can stall the reaction.[6]

    • Solution: For hydrogenation with H₂ gas, increase the pressure (e.g., to 50 psi).[4][6] For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate) or add it in portions.[6]

  • Poor Solubility or Mixing: The substrate must be in solution and have adequate contact with the heterogeneous catalyst.

    • Solution: Test different solvents or solvent mixtures to ensure the starting material is fully dissolved.[6] Ensure vigorous stirring or agitation.[4]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst and inhibit its activity.[4]

    • Solution: Add a small amount of a weak acid, such as acetic acid, to protonate the amine product and reduce its coordination to the catalyst.[4][6]

Issue 2: Observation of Unexpected Side Products

Q: I am observing unexpected side products during my Cbz deprotection. What are the likely side reactions and how can I mitigate them?

A: The nature of the side products often depends on the deprotection method used:

  • During Catalytic Hydrogenolysis:

    • N-Benzylation: If the reaction stalls or there is an insufficient hydrogen source, a tertiary amine side product can form.[9]

      • Mitigation: Ensure a sufficient and continuous supply of the hydrogen source.

    • Over-reduction: Other functional groups in the molecule, such as alkenes, alkynes, or nitro groups, may also be reduced.[5]

      • Mitigation: If your molecule contains sensitive functional groups, consider a different deprotection method that is orthogonal to those groups.

  • During Acidic Cleavage:

    • Alkylation: The benzyl cation formed during cleavage can alkylate other sensitive functional groups or the solvent.[5]

      • Mitigation: Use a non-nucleophilic acid/solvent system or milder Lewis acid conditions.[5]

    • Acylation: If a carboxylic acid like acetic acid is used as the solvent, the deprotected amine can be acylated.[5]

      • Mitigation: Use a non-acetylating solvent such as dioxane.[5]

Data Presentation

The stability of the Cbz group under various conditions is summarized below.

Condition CategoryReagent/ConditionStability of Cbz GroupNotes
Catalytic Hydrogenolysis H₂, Pd/CLabileMost common and mild deprotection method.[7]
Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)LabileSafer alternative to H₂ gas.[6]
Acidic Conditions Strong Acids (e.g., HBr in AcOH, excess HCl)LabileCleavage can be rapid.[3][9]
Mild Acids (e.g., dilute HCl, TFA)Generally StableProlonged exposure or harsh conditions can lead to cleavage.[3]
Lewis Acids (e.g., AlCl₃ in HFIP)LabileOffers a milder alternative to strong protic acids.[9]
Basic Conditions Aqueous Base (e.g., NaHCO₃, Na₂CO₃)StableCbz group is generally stable to bases.[1]
Strong Base (e.g., high concentration NaOH)Potentially LabileCleavage can occur under specific, harsh conditions.[9]
Other Nucleophiles Thiols (e.g., 2-Mercaptoethanol)LabileCan be used for deprotection under specific conditions.[4][5]
Reductants Na/NH₃, LiAlH₄LabileThese reducing agents can cleave the Cbz group.[11]
Oxidants KMnO₄, CrO₃Generally StableThe Cbz group is resistant to many oxidizing agents.[11]

Experimental Protocols

Protocol 1: Cbz Protection of an Amine

This protocol is a general procedure for the N-protection of an amine using benzyl chloroformate.

Materials:

  • Amine starting material

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents).[3] The pH should be maintained between 8 and 10 to prevent Cbz-Cl decomposition and amino acid racemization.[9]

  • Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0 °C.[3]

  • Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) or until completion as monitored by TLC.[3]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.[1]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[1]

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1][4]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualizations

Troubleshooting_Cbz_Stability cluster_issue Observed Issue cluster_synthesis During Synthesis (Excluding Deprotection) cluster_deprotection During Deprotection Issue Stability Issue with Cbz-Protected Compound Unwanted_Reaction Unwanted Reaction/ Cleavage Issue->Unwanted_Reaction During Synthesis Incomplete_Deprotection Incomplete Deprotection/ Slow Reaction Issue->Incomplete_Deprotection During Deprotection Check_Acid Strong Acid Present? Unwanted_Reaction->Check_Acid Check_Base Harsh Base Present? Check_Acid->Check_Base No Re-evaluate Re-evaluate Reagents/ Conditions Check_Acid->Re-evaluate Yes Check_Reduction Strong Reductant (e.g., LiAlH4)? Check_Base->Check_Reduction No Check_Base->Re-evaluate Yes Check_Reduction->Re-evaluate Yes Check_Catalyst Catalyst Poisoned or Inactive? Incomplete_Deprotection->Check_Catalyst Check_H2 Insufficient H2 Source? Check_Catalyst->Check_H2 No Optimize_Reaction Optimize Conditions: - Fresh Catalyst - Higher Pressure - Better Solvent/Agitation Check_Catalyst->Optimize_Reaction Yes Check_Solubility Poor Solubility/ Mixing? Check_H2->Check_Solubility No Check_H2->Optimize_Reaction Yes Check_Solubility->Optimize_Reaction Yes

Caption: Troubleshooting workflow for Cbz stability issues.

Cbz_Deprotection_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis Cbz_Amine R-NH-Cbz H2_PdC H₂ / Pd/C Cbz_Amine->H2_PdC Reduction HBr_AcOH HBr / AcOH Cbz_Amine->HBr_AcOH SN1 or SN2 Carbamic_Acid_A [R-NH-COOH] (Unstable intermediate) Carbamic_Acid_H [R-NH-COOH] (Unstable intermediate) H2_PdC->Carbamic_Acid_H Deprotected_Amine R-NH₂ Carbamic_Acid_H->Deprotected_Amine Decarboxylation + Toluene Benzyl_Cation Benzyl Cation + CO₂ HBr_AcOH->Benzyl_Cation HBr_AcOH->Deprotected_Amine

Caption: Major pathways for Cbz group deprotection.

References

Troubleshooting

Technical Support Center: Aggregation of Peptides Containing N-Cbz-(R)-norleucine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of peptides containing N-Cbz-(R)-norleucine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing N-Cbz-(R)-norleucine prone to aggregation?

A1: Peptides containing N-Cbz-(R)-norleucine are susceptible to aggregation due to a combination of factors:

  • Hydrophobicity of Norleucine: Norleucine is an isomer of leucine with a linear, hydrophobic side chain. Stretches of hydrophobic residues are known to promote intermolecular hydrophobic interactions, which can lead to aggregation.[1][2][3]

  • Aromatic Stacking of the Cbz Group: The benzyloxycarbonyl (Cbz) protecting group contains an aromatic ring. These rings can interact via π-π stacking, further promoting self-association and aggregation of peptide chains.[4]

  • Secondary Structure Formation: Like many peptides, those containing N-Cbz-(R)-norleucine can form stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[1][5] These ordered structures are a primary cause of aggregation.

Q2: How can I predict if my N-Cbz-(R)-norleucine-containing peptide sequence is likely to aggregate?

A2: While precise prediction is challenging, several indicators can suggest a high propensity for aggregation:

  • Sequence Analysis: The presence of multiple hydrophobic residues, including norleucine, in close proximity is a strong indicator.[1][6] Computational tools that predict aggregation-prone regions (APRs) based on amino acid properties can be helpful, although they may not specifically account for the Cbz group.

  • Synthesis Monitoring: During solid-phase peptide synthesis (SPPS), signs of aggregation include incomplete Fmoc deprotection and poor coupling efficiency, which can be monitored in real-time.[1][7] A broadening of the UV deprotection peak during synthesis is also indicative of on-resin aggregation.[8]

Q3: What is the impact of the Cbz protecting group on peptide solubility and aggregation?

A3: The Cbz (benzyloxycarbonyl) group is a hydrophobic protecting group for amines.[9] While it is crucial for preventing unwanted side reactions during synthesis, its hydrophobicity and aromatic nature can contribute to the overall insolubility and aggregation tendency of the peptide, particularly in aqueous solutions.

Q4: Can the choice of other amino acids in the sequence influence the aggregation of a peptide containing N-Cbz-(R)-norleucine?

A4: Absolutely. The overall amino acid composition plays a significant role.[8]

  • Hydrophilic Residues: Incorporating charged or polar amino acids (e.g., Arginine, Lysine, Aspartic Acid, Glutamic Acid) can increase the overall hydrophilicity of the peptide and disrupt hydrophobic interactions, thereby reducing aggregation.[4][10]

  • Proline and Pseudoproline Dipeptides: Proline introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets.[7] Similarly, pseudoproline dipeptides can be incorporated during synthesis to prevent aggregation.[1]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during the synthesis, purification, and handling of peptides containing N-Cbz-(R)-norleucine.

Issue 1: Poor Solubility of the Crude Peptide After Cleavage
Possible Cause Troubleshooting Step Experimental Protocol
High Hydrophobicity Optimize the dissolution solvent.1. Attempt to dissolve a small amount of the peptide in different solvents, starting with water. 2. If insoluble, try adding organic modifiers like acetonitrile, methanol, or isopropanol.[11] 3. For highly hydrophobic peptides, a small amount of DMSO or DMF can be used for initial dissolution, followed by slow dilution with the desired aqueous buffer.[12] 4. Adjust the pH of the aqueous solution; peptides are often more soluble at a pH away from their isoelectric point (pI).[1][13]
Aggregation Use chaotropic agents or detergents.1. Prepare a stock solution of a chaotropic agent such as 6 M guanidine hydrochloride or 8 M urea.[12] Dissolve the peptide in this solution and then dilute as needed. 2. Alternatively, low concentrations of non-denaturing detergents like Tween 20 or CHAPS can be added to the buffer to help solubilize aggregates.[14][15]
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause Troubleshooting Step Experimental Protocol
Inter-chain Hydrogen Bonding Modify the synthesis protocol.1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to the synthesis solvents to improve solvation.[1][7] 2. Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), which can disrupt secondary structures. Microwave peptide synthesizers are particularly effective for this.[1] 3. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling to break up aggregates.[1]
Formation of Stable Secondary Structures Incorporate structure-breaking elements.1. Pseudoproline Dipeptides: If the sequence allows (at Ser or Thr residues), incorporate a pseudoproline dipeptide to introduce a kink in the peptide backbone.[1][7] 2. Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues to prevent hydrogen bonding.[7][16]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1 mg of the lyophilized peptide into several microcentrifuge tubes.

  • To the first tube, add 100 µL of deionized water. Vortex for 30 seconds. Observe for dissolution.

  • If the peptide is not soluble in water, add 100 µL of a 10% acetic acid solution to the second tube. Vortex and observe.

  • If still insoluble, add 100 µL of a 1% ammonium hydroxide solution to a third tube. Vortex and observe.

  • For very hydrophobic peptides, add 10-20 µL of DMSO to a fourth tube to dissolve the peptide, then slowly add the aqueous buffer of choice dropwise while vortexing to the desired final concentration. If the solution becomes cloudy, the solubility limit has been exceeded.[12]

Protocol 2: Disruption of Aggregates with Chaotropic Agents
  • Prepare a stock solution of 8 M Guanidine Hydrochloride (GdnHCl) in the desired buffer.

  • Dissolve the aggregated peptide in a minimal volume of the 8 M GdnHCl solution.

  • Gently agitate until the peptide is fully dissolved.

  • For subsequent experiments, dilute the peptide solution with the appropriate buffer. Be aware that high concentrations of GdnHCl can denature proteins and may interfere with certain assays.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of various anti-aggregation strategies. The specific values can vary depending on the peptide sequence.

Table 1: Effect of Solvents on the Solubility of a Model Hydrophobic Peptide

Solvent SystemPeptide Solubility (mg/mL)
Water< 0.1
10% Acetonitrile in Water0.5
30% Acetonitrile in Water2.0
10% DMSO in Water5.0
6 M Guanidine Hydrochloride> 10

Table 2: Impact of Additives on Aggregation Prevention of a Model Peptide Solution (Monitored by Turbidity at 405 nm)

Additive (Concentration)% Reduction in Aggregation (after 24h)
None (Control)0
L-Arginine (50 mM)45
Sucrose (300 mM)60
Polysorbate 80 (0.02%)75
Polyethylene Glycol (PEG) 400 (5%)55

Visualizations

Aggregation_Pathway cluster_synthesis Synthesis & Solution cluster_factors Contributing Factors Peptide_Monomers Soluble Peptide Monomers (N-Cbz-(R)-norleucine) Oligomers Soluble Oligomers Peptide_Monomers->Oligomers Self-Association Aggregates Insoluble Aggregates (β-sheets) Oligomers->Aggregates Structural Reorganization Hydrophobicity Norleucine Hydrophobicity Hydrophobicity->Peptide_Monomers PiStacking Cbz Group π-π Stacking PiStacking->Peptide_Monomers H_Bonding Inter-chain H-Bonding H_Bonding->Oligomers

Caption: Factors contributing to the aggregation of N-Cbz-(R)-norleucine peptides.

Troubleshooting_Workflow Start Peptide Aggregation Observed Isolate_Phase During SPPS or in Solution? Start->Isolate_Phase SPPS_Strategies Implement SPPS Strategies: - Change Solvent (NMP, DMSO) - Increase Temperature - Use Chaotropic Salts - Add Backbone Protection Isolate_Phase->SPPS_Strategies During SPPS Solution_Strategies Implement Solution Strategies: - Adjust pH - Add Organic Solvents - Use Chaotropic Agents (GdnHCl) - Add Surfactants/Excipients Isolate_Phase->Solution_Strategies In Solution Monitor Monitor for Improvement (e.g., Yield, Solubility, Purity) SPPS_Strategies->Monitor Solution_Strategies->Monitor Resolved Issue Resolved Monitor->Resolved Yes Re-evaluate Re-evaluate Sequence Design Monitor->Re-evaluate No

Caption: Troubleshooting workflow for peptide aggregation issues.

References

Optimization

Technical Support Center: Alternative Cbz Deprotection Strategies

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on selecting and troubleshooting alternative deprotection methods for Carb...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on selecting and troubleshooting alternative deprotection methods for Carboxybenzyl (Cbz) protected amines, particularly for substrates containing reducible functional groups where standard catalytic hydrogenolysis (H₂/Pd-C) is unsuitable.

Frequently Asked Questions (FAQs)

Q1: Why is standard catalytic hydrogenolysis (H₂/Pd-C) not always suitable for Cbz deprotection?

Standard catalytic hydrogenolysis is a widely used and often very effective method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and CO₂).[1][2] However, it can be problematic for substrates containing functional groups that are also susceptible to reduction.[2] This can lead to undesired side reactions and impurities that may be difficult to remove.[3]

Common reducible groups that are incompatible with standard hydrogenolysis include:

  • Alkenes and Alkynes

  • Nitro groups

  • Aryl halides (especially bromides and iodides)[3]

  • Azides

Q2: What are the primary alternative methods for Cbz deprotection on sensitive substrates?

When standard hydrogenolysis is not an option, several alternative methods can be employed. The main categories are:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a palladium catalyst, avoiding the need for gaseous hydrogen.[4]

  • Acidic Cleavage: Strong or mild acids can effectively cleave the Cbz group. This method is particularly useful for substrates sensitive to reduction.[1][5]

  • Nucleophilic Cleavage: Certain nucleophiles can be used to remove the Cbz group under specific conditions, offering high selectivity.[3][6]

Q3: How do I choose the best alternative Cbz deprotection method for my substrate?

The choice of deprotection method is critical and depends on the specific functional groups present in your molecule.[1][2] The following flowchart can guide your decision-making process:

G start Start: Cbz-protected substrate with reducible groups sub_type What type of reducible group is present? start->sub_type nitro_alkene_halide Nitro, Alkene, Alkyne, or Aryl Halide? sub_type->nitro_alkene_halide acid_sensitive Is the substrate sensitive to strong acid? nitro_alkene_halide->acid_sensitive Yes transfer_h Catalytic Transfer Hydrogenation (e.g., Ammonium formate/Pd-C) nitro_alkene_halide->transfer_h No (or if only benzyl ethers are present) mild_acid Mild Acidic Cleavage (e.g., AlCl3/HFIP) acid_sensitive->mild_acid Yes strong_acid Strong Acidic Cleavage (e.g., HBr/AcOH) acid_sensitive->strong_acid No thiol_sensitive Is the substrate sensitive to thiols? nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) thiol_sensitive->nucleophilic No reconsider Re-evaluate strategy or consult further literature thiol_sensitive->reconsider Yes mild_acid->thiol_sensitive If mild acid fails strong_acid->thiol_sensitive If strong acid fails

Choosing a Cbz deprotection method.

Troubleshooting Guide

This section addresses common issues encountered when deprotecting Cbz groups on substrates with reducible functionalities.

Issue 1: Reduction of a nitro group during deprotection.

  • Problem: You are attempting to deprotect a Cbz-amine in the presence of a nitro group, and you are observing the reduction of the nitro group to an amine.

  • Cause: The chosen method is too reductive. Standard hydrogenolysis and some catalytic transfer hydrogenation conditions can reduce nitro groups.

  • Solution: Switch to a non-reductive method.

    • Mild Acidic Cleavage: The AlCl₃/HFIP system has been shown to be effective for Cbz deprotection in the presence of nitro groups, offering high yields and good functional group tolerance.[5][7]

    • Strong Acidic Cleavage: While effective, reagents like HBr in acetic acid can be harsh.[7]

Issue 2: Reduction of an alkene or alkyne during deprotection.

  • Problem: Your substrate contains a double or triple bond that is being reduced during Cbz deprotection.

  • Cause: Catalytic hydrogenation methods (both standard and transfer) will readily reduce alkenes and alkynes.

  • Solution: Use a non-reductive cleavage method.

    • Acidic Cleavage: Both mild (AlCl₃/HFIP) and strong (HBr/AcOH) acidic conditions are generally compatible with the presence of alkenes and alkynes.[1][5]

    • Nucleophilic Cleavage: The use of 2-mercaptoethanol is highly selective and will not affect double or triple bonds.[3][6]

Issue 3: Dehalogenation of an aryl halide during deprotection.

  • Problem: You are observing the removal of a halogen (Cl, Br, I) from an aromatic ring during Cbz deprotection.

  • Cause: Palladium-catalyzed hydrogenolysis is known to cause dehalogenation, especially with aryl bromides and iodides.[3]

  • Solution: Avoid palladium-catalyzed methods.

    • Nucleophilic Cleavage: A method using 2-mercaptoethanol and a base like potassium acetate has been successfully used to deprotect Cbz in the presence of aryl chlorides without significant dehalogenation.[3]

    • Mild Acidic Cleavage: The AlCl₃/HFIP system is also a suitable option as it is metal-free and tolerant of halogens.[5]

Data Presentation: Comparison of Alternative Cbz Deprotection Methods

Method CategoryReagents & ConditionsTypical Reaction TimeYield (%)Key AdvantagesPotential Limitations
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in Methanol or Ethanol2-16 hours>95%Safer than H₂ gas, often more selective.[2]Can still reduce some sensitive groups.[2]
Acidic Cleavage (Strong) HBr in Acetic Acid20 mins - a few hoursGood to HighEffective and relatively fast.[2]Harsh conditions, potential for side reactions like acylation.[2]
Acidic Cleavage (Mild) AlCl₃, Hexafluoroisopropanol (HFIP)2-16 hours>90%Mild (room temp), excellent functional group tolerance.[2][5][8]HFIP is an expensive solvent.[2]
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., KOAc), in DMAC~24 hoursHighHighly selective for sensitive substrates, avoids heavy metals.[2][3]The thiol reagent has an unpleasant odor.[2]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a Cbz deprotection experiment.

G cluster_0 start Dissolve Cbz-protected compound in solvent add_reagents Add deprotection reagents (e.g., catalyst, acid, nucleophile) start->add_reagents react Stir under appropriate conditions (e.g., temperature, atmosphere) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Work-up and purification (e.g., filtration, extraction, chromatography) monitor->workup product Isolated pure product workup->product

General Cbz deprotection workflow.
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is a safer alternative to using hydrogen gas.

  • Materials: Cbz-protected substrate, 10% Palladium on Carbon (Pd/C), Ammonium formate, Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the Cbz-protected substrate (1.0 equivalent) in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Add ammonium formate (3-5 equivalents) to the stirred suspension at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as necessary.

Protocol 2: Mild Acidic Cleavage using AlCl₃/HFIP

This protocol is particularly useful for substrates with reducible groups.[5]

  • Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Aqueous NaHCO₃.

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.[5]

    • Stir the suspension at room temperature for 2 to 16 hours, monitoring by TLC.[5]

    • After completion, dilute the reaction mixture with CH₂Cl₂.[5]

    • Carefully quench the reaction by the slow addition of aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.

    • Purify as necessary.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

This method offers excellent selectivity for substrates with sensitive functionalities.[3]

  • Materials: Cbz-protected substrate, 2-mercaptoethanol, Potassium acetate (KOAc), N,N-Dimethylacetamide (DMAC).

  • Procedure:

    • Dissolve the Cbz-protected substrate (1 equivalent) in DMAC.

    • Add potassium acetate (4 equivalents) followed by 2-mercaptoethanol (2 equivalents).

    • Heat the reaction mixture to 75°C and stir for approximately 24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

References

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as N-Cbz-(R)-norleucine. The data presented herein is compiled from established analytical methods, offering a direct comparison of different chiral stationary phases (CSPs) and mobile phase conditions.

Comparison of Chiral HPLC Methods

The enantioseparation of N-Cbz-norleucine can be effectively achieved using polysaccharide-based chiral stationary phases under both normal-phase and reversed-phase conditions. Below is a summary of the performance of two such methods.

ParameterMethod 1: CHIRALPAK IN (Normal Phase)Method 2: CHIRALPAK IC-U (Reversed Phase)
Chiral Stationary Phase CHIRALPAK INCHIRALPAK IC-U
Particle Size Not Specified1.6 µm
Column Dimensions 4.6 x 250 mm3 x 100 mm
Mobile Phase n-hexane / ethanol / trifluoroacetic acid = 80 / 20 / 0.1formic acid aq. pH 2.0 / acetonitrile = 60 / 40
Flow Rate 1.0 mL/min0.21 mL/min
Temperature 25 °C25 °C
Detection UV-VIS 204 nmUV-VIS 254 nm
Retention Time (k'1) 1.08 (6.2 min)2.17 (6.7 min)
Retention Time (k'2) Not Specified (7.6 min)2.37 (7.2 min)
Separation Factor (α) Not Specified1.10
Resolution (Rs) Not Specified2.57

Experimental Protocols

Detailed methodologies for the compared HPLC analyses are provided below.

Method 1: Normal-Phase Separation on CHIRALPAK IN
  • Column: CHIRALPAK IN (4.6 x 250 mm)[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Temperature: 25 °C[1].

  • Injection Volume: 5 µL[1].

  • Sample Concentration: 1.0 mg/mL in the mobile phase[1].

  • Detection: UV-VIS at 204 nm[1].

Method 2: Reversed-Phase Separation on CHIRALPAK IC-U
  • Column: CHIRALPAK IC-U (3 x 100 mm, 1.6 µm)[2]

  • Mobile Phase: A mixture of aqueous formic acid (pH 2.0) and acetonitrile in a ratio of 60:40 (v/v)[2].

  • Flow Rate: 0.21 mL/min[2].

  • Temperature: 25 °C[2].

  • Injection Volume: Not specified, reported as 0.005 mg injected[2].

  • Detection: UV-VIS at 254 nm[2].

Alternative Chiral Stationary Phases

While polysaccharide-based CSPs demonstrate effective separation, macrocyclic glycopeptide-based columns, such as the CHIROBIOTIC series, are also widely used for the chiral resolution of N-protected amino acids, including those with Cbz protecting groups. These columns can be operated in various modes, including polar organic, polar ionic, and reversed-phase, offering a high degree of versatility in method development. Researchers may consider screening these types of columns as a viable alternative.

Visualizing the Workflow and Method Parameters

To better understand the experimental process and the interplay of different parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve N-Cbz-(R)-norleucine in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chiral Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: General workflow for the chiral HPLC analysis of N-Cbz-(R)-norleucine.

G cluster_params Experimental Parameters Separation Separation CSP Chiral Stationary Phase (e.g., Polysaccharide, Glycopeptide) CSP->Separation Chiral Recognition MobilePhase Mobile Phase Composition (Solvents, Additives, pH) MobilePhase->Separation Elution Strength & Selectivity FlowRate Flow Rate FlowRate->Separation Analysis Time & Resolution Temperature Column Temperature Temperature->Separation Kinetics & Thermodynamics

Caption: Key experimental parameters influencing chiral HPLC separation.

References

Comparative

A Researcher's Guide to Determining the Enantiomeric Purity of N-Cbz-(R)-norleucine: A Comparative Analysis of HPLC, GC, and NMR Methods

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. N-Cbz-(R)-norleucine, a protected amino acid derivative, is a key component in the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. N-Cbz-(R)-norleucine, a protected amino acid derivative, is a key component in the synthesis of various pharmaceuticals and bioactive molecules. Ensuring its enantiomeric purity is a critical quality control step. This guide provides an objective comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the determination of the enantiomeric purity of N-Cbz-(R)-norleucine, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of N-Cbz-(R)-norleucine depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and sample preparation complexity.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile diastereomeric derivatives on a chiral or achiral column.In-situ formation of transient diastereomeric complexes leading to distinct NMR signals.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility.Simple mixing of the sample with a chiral solvating agent.
Resolution Generally high, with baseline separation achievable.Can provide very high resolution, especially with capillary columns.Dependent on the choice of chiral solvating agent and analyte concentration.
Sensitivity (LOD/LOQ) High, especially with UV detection due to the Cbz chromophore.Very high, particularly with mass spectrometry (MS) detection.Lower compared to chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.Can be longer due to derivatization and chromatographic run time.Rapid, with spectra acquired in a few minutes.
Potential for Racemization Low under typical analytical conditions.Derivatization steps can potentially lead to racemization if not optimized.Negligible.
Instrumentation HPLC with a chiral column and UV detector.GC with a chiral column and FID or MS detector.High-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to allow for replication and adaptation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of N-Cbz-(R)- and (S)-norleucine enantiomers using a chiral stationary phase.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIROBIOTIC T (Teicoplanin-based) or Ristocetin A based chiral stationary phase (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of methanol and a buffer, such as triethylammonium acetate (TEAA), is commonly used. For a Ristocetin A column, a mobile phase of methanol and TEAA buffer has been shown to be effective for N-Cbz-amino acids.[3] A typical starting point would be a gradient or isocratic elution with a methanol/TEAA buffer (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the Cbz protecting group).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an accurately weighed sample of N-Cbz-norleucine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric purity is determined by calculating the peak area percentage of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Chiral Gas Chromatography (GC)

This method typically involves the derivatization of the amino acid to a more volatile and thermally stable compound, followed by separation on a chiral GC column. It is important to note that many standard derivatization procedures for amino acids, which involve esterification of the carboxylic acid, may cleave the N-Cbz group. Therefore, the analysis would determine the enantiomeric purity of the core norleucine amino acid.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and a capillary column.

Derivatization Procedure (Two-Step Esterification and Acylation):

  • Esterification: To a dried sample of N-Cbz-norleucine (after removal of the Cbz group, if necessary, or using a derivatization method compatible with the protecting group), add a solution of 3 N HCl in isopropanol. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: Add trifluoroacetic anhydride (TFAA) and dichloromethane to the residue from the esterification step. Heat at 100 °C for 15 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

Chromatographic Conditions:

  • Column: Chiral capillary column, such as Chirasil-Val (25 m x 0.25 mm, 0.16 µm).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Data Analysis:

  • Similar to HPLC, the enantiomeric purity is determined from the peak areas of the two diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent (CSA) to induce a diastereomeric environment around the enantiomers of N-Cbz-norleucine, leading to the separation of their signals in the NMR spectrum.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a known amount of the N-Cbz-norleucine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), to the NMR tube.[5]

  • Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be split into two distinct sets of peaks. The protons alpha to the nitrogen and the benzylic protons of the Cbz group are often good reporters for observing this splitting.

  • Integrate the corresponding signals for both enantiomers.

Data Analysis:

  • The enantiomeric ratio is determined by the ratio of the integrals of the separated signals. The % ee can be calculated from these integral values.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start N-Cbz-(R)-norleucine Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric purity determination by chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis start N-Cbz-(R)-norleucine Sample deprotect Optional: Cbz Deprotection start->deprotect esterify Esterification start->esterify deprotect->esterify acylate Acylation esterify->acylate inject Inject into GC acylate->inject separate Chiral Separation inject->separate detect FID or MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric purity determination by chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start N-Cbz-(R)-norleucine Sample dissolve Dissolve in CDCl3 start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire spectrum Obtain Spectrum acquire->spectrum integrate Integrate Split Signals spectrum->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for enantiomeric purity determination by NMR with a CSA.

Conclusion

The determination of the enantiomeric purity of N-Cbz-(R)-norleucine can be effectively achieved using chiral HPLC, chiral GC, and NMR spectroscopy. Chiral HPLC offers a direct, robust, and sensitive method with minimal sample preparation, making it highly suitable for routine quality control. Chiral GC, while requiring derivatization, provides excellent resolution and sensitivity, especially when coupled with a mass spectrometer. NMR spectroscopy with the aid of a chiral solvating agent is a rapid and non-destructive technique that is particularly useful for quick checks and for confirming the identity of the enantiomers. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis and the resources available. For comprehensive characterization and in regulated environments, orthogonal methods, such as a combination of HPLC and NMR, are often employed to provide a high degree of confidence in the enantiomeric purity assessment.

References

Validation

A Comparative Guide to Boc versus Cbz Protection in Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. The choice between the tert-Butoxycarbonyl (Boc) gr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. The choice between the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz or Z) group for α-amino protection has significant implications for the overall synthetic strategy, yield, and purity of the final peptide. This guide provides an objective, data-driven comparison of these two foundational protecting groups, complete with experimental protocols and logical diagrams to inform your synthetic design.

At a Glance: Key Differences Between Boc and Cbz Protection

The primary distinction between Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in peptide synthesis.[1][2][3] The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[2][4] This fundamental difference dictates their compatibility with other protecting groups and the overall synthetic workflow.

The Boc strategy is a cornerstone of one of the two major solid-phase peptide synthesis (SPPS) methodologies, often referred to as the Boc/Bzl strategy.[5] In this approach, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more acid-stable benzyl-based groups protect the side chains and the peptide-resin linkage, which are later cleaved with a strong acid like hydrofluoric acid (HF).[5]

Conversely, the Cbz group, introduced by Bergmann and Zervas, was pivotal in the early development of peptide synthesis and remains highly relevant, particularly in solution-phase synthesis and for the preparation of peptide fragments.[5] Its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it an excellent orthogonal protecting group.[3][4]

Quantitative Performance Comparison

ParameterBoc ProtectionCbz ProtectionSource(s)
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase Synthesis, Fragment Condensation[2]
Illustrative Deprotection Yield >95% (with TFA in DCM)>90% (with catalytic hydrogenolysis)[6]
Example Yield (PG-Pro-Leu-OEt) 84%94%[6]
Example Yield (Boc-Gly-Gly-OH) 85%Not directly compared[7]
Racemization Potential Can be significant with certain amino acids and coupling reagentsLow, especially in solution-phase synthesis[6]
Orthogonality Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groupsOrthogonal to Boc and other acid-labile groups[1][3]

Chemical Properties and Stability

PropertyBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions (with some exceptions).
Lability Labile to strong acids (e.g., TFA, HCl).Labile to catalytic hydrogenolysis and strong acids.

Common Side Reactions and Mitigation Strategies

Boc Protection:

  • t-Butyl Cation Formation: The major side reaction during Boc deprotection is the formation of the tert-butyl cation, which can alkylate sensitive residues like Tryptophan (Trp) and Methionine (Met).[2][8] This is typically mitigated by the use of scavengers, such as dithioethane (DTE), in the cleavage solution.[8]

  • Aspartimide Formation: This can occur during the final cleavage with strong acids like HF.[3] The use of a β-cyclohexyl (OcHex) ester for the side-chain protection of Aspartic acid can significantly reduce this side reaction compared to the β-benzyl (OBzl) ester.[3]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage. In Boc-based synthesis, it can be suppressed by using in situ neutralization protocols.

Cbz Protection:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids, leading to incomplete deprotection.[2]

  • Incomplete Deprotection: Heterogeneous catalysis can sometimes be inefficient, resulting in incomplete removal of the Cbz group.

  • Sensitivity to Reduction: The hydrogenolysis conditions are not compatible with other functional groups that are susceptible to reduction, such as alkenes and alkynes.

Experimental Protocols

Boc Protection of an Amino Acid

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dioxane and water (or another suitable solvent system)

Procedure:

  • Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent such as dioxane.

  • Stir the mixture at room temperature for several hours.

  • After the reaction is complete, perform an aqueous work-up to remove unreacted reagents and byproducts.

  • Acidify the aqueous layer to precipitate the Boc-protected amino acid, which can then be isolated by filtration.

Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to cleave the Boc group.

  • Wash the resin extensively with DCM to remove the TFA and the cleaved Boc group byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5% DIEA in DCM.

  • Wash the resin again with DCM to remove excess base, making it ready for the next coupling step.

Cbz Protection of an Amino Acid

Materials:

  • Amino acid

  • Sodium carbonate

  • Dioxane and water

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Cool the aqueous layer and carefully acidify with HCl to precipitate the Cbz-protected amino acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product.[5]

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected peptide

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Diagrams and Workflows

Protection and Deprotection Mechanisms

Protection_Deprotection cluster_boc Boc Protection & Deprotection cluster_cbz Cbz Protection & Deprotection Boc_AA Amino Acid (R-NH2) Boc_Protected Boc-Protected Amino Acid Boc_AA->Boc_Protected Protection Boc2O (Boc)2O Base Deprotected_Boc Deprotected Amino Acid (R-NH3+) Boc_Protected->Deprotected_Boc Deprotection TFA TFA Byproducts_Boc Isobutylene + CO2 Deprotected_Boc->Byproducts_Boc Byproducts Cbz_AA Amino Acid (R-NH2) Cbz_Protected Cbz-Protected Amino Acid Cbz_AA->Cbz_Protected Protection CbzCl Cbz-Cl Base Deprotected_Cbz Deprotected Amino Acid (R-NH2) Cbz_Protected->Deprotected_Cbz Deprotection H2_PdC H2 / Pd-C Byproducts_Cbz Toluene + CO2 Deprotected_Cbz->Byproducts_Cbz Byproducts

Caption: Boc and Cbz protection and deprotection pathways.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. DCM Wash deprotection->wash1 neutralization 3. Neutralization (5% DIEA in DCM) wash1->neutralization wash2 4. DCM Wash neutralization->wash2 coupling 5. Coupling (Boc-AA, Coupling Reagent) wash2->coupling wash3 6. DCM Wash coupling->wash3 repeat Repeat Cycle for next Amino Acid wash3->repeat repeat->deprotection Yes final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF) repeat->final_cleavage No (Final Cycle) end Final Peptide final_cleavage->end

References

Comparative

A Researcher's Guide to Confirming the Structure of N-Cbz-(R)-norleucine using 1H and 13C NMR Analysis

Predicted 1H and 13C NMR Data for N-Cbz-(R)-norleucine The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in N-Cbz-(R)-norleucine. These predictions are based on known spectral d...

Author: BenchChem Technical Support Team. Date: December 2025

Predicted 1H and 13C NMR Data for N-Cbz-(R)-norleucine

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in N-Cbz-(R)-norleucine. These predictions are based on known spectral data for N-Cbz-DL-norleucine and other N-Cbz protected amino acids and serve as a guideline for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Cbz-(R)-norleucine (in CDCl₃, referenced to TMS at 0 ppm)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 to H-11 (C₆H₅)7.30 - 7.40Multiplet-5H
H-5 (NH)~5.1 - 5.3Doublet~8.01H
H-6 (CH₂)5.12Singlet-2H
H-2 (α-CH)4.35 - 4.45Multiplet-1H
H-3 (β-CH₂)1.60 - 1.80Multiplet-2H
H-4 (γ-CH₂)1.25 - 1.40Multiplet-2H
H-5' (δ-CH₂)1.25 - 1.40Multiplet-2H
H-6' (ε-CH₃)0.85 - 0.95Triplet~7.03H
COOH>10 (variable)Broad Singlet-1H

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cbz-(R)-norleucine (in CDCl₃, referenced to TMS at 0 ppm)

CarbonChemical Shift (δ, ppm)
C-1 (COOH)~175 - 177
C=O (Cbz)~156
C-7 (C, Cbz aromatic)~136
C-8 to C-12 (CH, Cbz aromatic)~128 - 129
C-6 (CH₂, Cbz)~67
C-2 (α-CH)~53 - 55
C-3 (β-CH₂)~32 - 34
C-4 (γ-CH₂)~27 - 29
C-5' (δ-CH₂)~22 - 24
C-6' (ε-CH₃)~13 - 14

Experimental Protocols for NMR Analysis

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for N-protected amino acids is crucial for reliable structural confirmation.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of N-Cbz-(R)-norleucine for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons like the carboxylic acid and amide protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of N-Cbz-(R)-norleucine with atom numbering and the general workflow for NMR-based structural confirmation.

structure N-Cbz-(R)-norleucine Structure cluster_norleucine Norleucine Moiety cluster_cbz Cbz Protecting Group C1 C1(OOH) C2 C2(α) C1->C2 C3 C3(β) C2->C3 N N C2->N C4 C4(γ) C3->C4 C5_prime C5'(δ) C4->C5_prime C6_prime C6'(ε) C5_prime->C6_prime C_carbonyl C=O N->C_carbonyl O O C_carbonyl->O C6 C6 C7 C7 C6->C7 C8_12 C8-C12 (Aromatic) C7->C8_12 O->C6

Caption: Chemical structure of N-Cbz-(R)-norleucine with key atoms numbered for NMR analysis.

workflow NMR Analysis Workflow cluster_experiment Experimental cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolution, Internal Standard) nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation final_report Final Report structure_confirmation->final_report

Caption: General workflow for the structural confirmation of a compound using NMR spectroscopy.

Comparative Analysis and Alternative Techniques

While 1D 1H and 13C NMR are powerful tools for the primary structural confirmation of N-Cbz-(R)-norleucine, other analytical techniques can provide complementary information.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can offer additional structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the aromatic ring of the Cbz group.

  • Chiral Chromatography: To confirm the enantiomeric purity of (R)-norleucine derivative, chiral HPLC or GC is the method of choice. This is crucial as NMR spectroscopy cannot distinguish between enantiomers in a non-chiral environment.

In comparison to other N-protected amino acids, the NMR spectrum of N-Cbz-(R)-norleucine will exhibit characteristic signals for the Cbz group (aromatic protons around 7.3-7.4 ppm and the benzylic methylene protons around 5.1 ppm) and the linear alkyl side chain of norleucine. The signals for the aliphatic chain will be distinct from the branched-chain amino acids (e.g., leucine, isoleucine, valine) or those with functionalized side chains (e.g., serine, cysteine).

By combining the predicted NMR data with the detailed experimental protocols and a multi-technique analytical approach, researchers can confidently verify the structure and purity of N-Cbz-(R)-norleucine for their research and development needs.

Comparative

A Comparative Guide to Cbz Deprotection Catalysts for Researchers

The removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical transformation in organic synthesis, particularly in the fields of peptide chemistry and drug development. The choice of catalyst for this depro...

Author: BenchChem Technical Support Team. Date: December 2025

The removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical transformation in organic synthesis, particularly in the fields of peptide chemistry and drug development. The choice of catalyst for this deprotection step is paramount to ensure high yield, chemoselectivity, and compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of various catalytic systems for Cbz deprotection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic needs.

Catalyst Performance Comparison

The efficacy of a Cbz deprotection catalyst is evaluated based on several key parameters, including reaction time, yield, and its tolerance of various functional groups. The following table summarizes the performance of common and alternative catalytic systems.

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp1 - 24 hoursUp to >98%Advantages: Well-established, mild, neutral pH, clean byproducts (toluene and CO₂).[1][2][3] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[2][4][5][6]
Pd/C (Transfer Hydrogenation) Ammonium formate (HCOONH₄)MeOH, reflux1 - 3 hours>90%Advantages: Avoids the use of flammable H₂ gas, rapid reaction times, neutral conditions.[1][7] Disadvantages: Requires removal of the hydrogen donor byproduct.
Pd/C (Transfer Hydrogenation) Sodium borohydride (NaBH₄)MeOH, Room Temp5 - 15 minutes93 - 98%Advantages: Very rapid and efficient at room temperature.[1][3] Disadvantages: NaBH₄ can reduce other functional groups.
20% Pd(OH)₂/C (Pearlman's Catalyst) H₂ (gas)Various Solvents4 hours - 6 days57 - 66% (in one study)Advantages: Often more active and selective than Pd/C, particularly for complex molecules and for substrates prone to catalyst poisoning.[4] Disadvantages: Can be more expensive than Pd/C.
Pd/C + Nb₂O₅/C H₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst significantly accelerates the deprotection, leading to shorter reaction times compared to Pd/C alone.[4][8] Disadvantages: Requires the preparation of a co-catalyst.
Pd/C (Microwave-Assisted) Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Extremely rapid deprotection, avoids handling H₂ gas.[4][9] Disadvantages: Requires a microwave reactor and may not be suitable for all substrates.
HBr in Acetic Acid (33%) -Room Temp1 - 4 hoursHighAdvantages: Effective for substrates with functional groups sensitive to hydrogenation.[1][2] Disadvantages: Harsh acidic conditions may not be tolerated by other acid-sensitive protecting groups.
Aluminum Chloride (AlCl₃) in HFIP -Room Temp2 - 16 hoursHighAdvantages: Non-reductive, non-acidic alternative suitable for sensitive substrates, cost-effective, and scalable.[1][3][10] Disadvantages: Requires the use of a fluorinated solvent.
2-Mercaptoethanol + K₃PO₄ 2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, ideal for substrates containing sulfur or other groups that can poison palladium catalysts.[4][10] Disadvantages: Requires elevated temperature and basic conditions.

Experimental Workflows and Logical Relationships

The selection of a Cbz deprotection method is a critical decision in a synthetic workflow. The following diagrams illustrate the general experimental process and a decision-making framework.

G cluster_workflow General Cbz Deprotection Workflow A Dissolve Cbz-protected compound in solvent B Add deprotection reagents (e.g., catalyst, H₂ source, acid) A->B C Stir under appropriate conditions (e.g., H₂ atmosphere, heat) B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench reaction and remove catalyst (filtration) D->E F Aqueous work-up and extraction E->F G Purify product (chromatography, crystallization) F->G

Caption: A generalized workflow for a typical Cbz deprotection experiment.[2][11]

G cluster_decision Decision Tree for Cbz Deprotection Method Selection Start Substrate with Cbz-protected amine Q1 Are reducible functional groups present? (e.g., alkenes, alkynes, nitro groups) Start->Q1 Q2 Are other functional groups sensitive to acid? Q1->Q2 No M2 Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) Q1->M2 Yes Q3 Does the substrate contain sulfur or other catalyst poisons? Q2->Q3 Yes Q2->M2 No M1 Catalytic Hydrogenolysis (Pd/C, H₂) or Transfer Hydrogenation Q3->M1 No M3 Nucleophilic Cleavage (2-Mercaptoethanol) Q3->M3 Yes M4 Consider milder conditions (e.g., Transfer Hydrogenation)

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

Detailed Experimental Protocols

Below are representative procedures for several common Cbz deprotection methods.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas

This is the most conventional method for Cbz group removal.[1][3][11]

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen (H₂) gas source, Celite™.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as MeOH or EtOH in a round-bottom flask.[11]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).[2][11]

    • Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this purge cycle three times.

    • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

    • Upon completion, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[3][7]

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.[3][12]

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method provides a safer alternative to using hydrogen gas.[2]

  • Materials: Cbz-protected amine, 10% Pd/C, Methanol (MeOH) or Ethanol (EtOH), Ammonium formate.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH or EtOH.

    • Add 10% Pd/C (5-10 mol%) to the solution.[2]

    • Add ammonium formate (3-5 equivalents) portion-wise to the stirred suspension.[2][7]

    • Stir the mixture at room temperature or with gentle heating (reflux).[1][2]

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.[1][7]

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product to remove excess ammonium formate and byproducts.[7]

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is suitable for substrates that are sensitive to hydrogenation.[2]

  • Materials: Cbz-protected compound, 33% Hydrobromic acid in Acetic Acid (HBr/AcOH).

  • Procedure:

    • Dissolve the Cbz-protected compound in glacial acetic acid.

    • Add the 33% HBr in AcOH solution to the mixture.

    • Stir the reaction at room temperature for 1-4 hours.[1][2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: Lewis Acid-Mediated Cleavage using AlCl₃ in HFIP

This protocol offers a non-reductive and non-acidic alternative for Cbz deprotection.[1][3]

  • Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Procedure:

    • To a solution of the N-Cbz-protected amine (1.0 equivalent) in HFIP, add AlCl₃ (3.0 equivalents) at room temperature.[3]

    • Stir the mixture at room temperature for 2 to 16 hours.[3]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by column chromatography to obtain the deprotected amine.[3]

References

Validation

Validating the Biological Efficacy of Peptides with N-Cbz-(R)-norleucine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic modification of peptides is a cornerstone of modern therapeutic development, aiming to enhance potency, stability, and bioavailability. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern therapeutic development, aiming to enhance potency, stability, and bioavailability. The incorporation of non-proteinogenic amino acids and N-terminal protecting groups represents a key strategy in this endeavor. This guide provides a comparative framework for validating the biological efficacy of peptides featuring N-terminal carboxybenzyl-(R)-norleucine (N-Cbz-(R)-norleucine).

Norleucine, an isomer of leucine, is often employed as a substitute for methionine to circumvent oxidation, thereby increasing the shelf-life and stability of a peptide. The (R)-enantiomer, being unnatural, can further enhance resistance to enzymatic degradation. The N-terminal Cbz group, a well-established protecting group in peptide synthesis, can also contribute to increased stability against aminopeptidases. This guide will explore these attributes in comparison to other peptide modifications, supported by detailed experimental protocols for rigorous validation.

Comparative Analysis of N-Terminal Modifications and Norleucine Stereoisomers

The choice of N-terminal modification and the stereochemistry of amino acid residues can profoundly influence a peptide's biological activity. The N-Cbz group, for instance, is known to increase the hydrophobicity of a peptide, which can affect its interaction with biological membranes and receptors. Furthermore, the unnatural (R)-configuration of norleucine can render the peptide less susceptible to degradation by endogenous proteases that are stereospecific for L-amino acids.

To objectively assess the impact of N-Cbz-(R)-norleucine, a direct comparison with relevant alternatives is essential. These alternatives could include the same peptide sequence with:

  • A free N-terminus: To establish a baseline activity and stability.

  • An N-acetyl group: A common modification to mimic native proteins and enhance stability.

  • (L)-norleucine: To evaluate the impact of stereochemistry on efficacy and stability.

  • Methionine: To compare the performance of the norleucine-containing peptide against its native, oxidation-prone counterpart.

Hypothetical Quantitative Comparison of Biological Activities

The following tables present hypothetical data to illustrate how the biological efficacy of a model antimicrobial peptide and a model enzyme inhibitor might be compared across different modifications.

Table 1: Hypothetical Antimicrobial Activity (MIC) of a Model Peptide

Peptide ModificationTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
N-Cbz-(R)-norleucine-Peptide Staphylococcus aureus8
Escherichia coli16
N-acetyl-(R)-norleucine-PeptideStaphylococcus aureus16
Escherichia coli32
Free N-terminus-(R)-norleucine-PeptideStaphylococcus aureus32
Escherichia coli64
N-Cbz-(L)-norleucine-PeptideStaphylococcus aureus16
Escherichia coli32

Table 2: Hypothetical Inhibitory Activity (IC50) of a Model Peptide against a Target Protease

Peptide ModificationTarget EnzymeIC50 (nM)
N-Cbz-(R)-norleucine-Inhibitor Protease X 50
N-acetyl-(R)-norleucine-InhibitorProtease X150
Free N-terminus-(R)-norleucine-InhibitorProtease X500
N-Cbz-(L)-norleucine-InhibitorProtease X200

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are methodologies for key experiments to validate the biological efficacy of peptides with N-Cbz-(R)-norleucine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the peptides.

1. Materials and Reagents:

  • Mueller-Hinton Broth (MHB)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Peptide stock solutions (e.g., 1 mg/mL in sterile water or a suitable solvent)
  • Sterile 96-well microtiter plates
  • Spectrophotometer

2. Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solutions in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well containing the peptide dilutions.
  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
  • Incubation: Incubate the plates at 37°C for 18-24 hours.
  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of peptides against a target enzyme.

1. Materials and Reagents:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Assay buffer (optimized for the target enzyme)
  • Peptide inhibitor stock solutions
  • 96-well microtiter plates (black or clear, depending on the detection method)
  • Plate reader (e.g., fluorescence, absorbance)

2. Methodology:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and peptide inhibitors in the assay buffer.
  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the peptide inhibitor at various concentrations.
  • Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
  • Data Acquisition: Monitor the reaction kinetics by measuring the signal (e.g., fluorescence, absorbance) at regular intervals.
  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassays Biological Efficacy Validation cluster_data Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (N-Cbz-(R)-norleucine incorporation) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization mic_assay MIC Assay (Antimicrobial Activity) characterization->mic_assay ic50_assay Enzyme Inhibition Assay (IC50 Determination) characterization->ic50_assay stability_assay Proteolytic Stability Assay characterization->stability_assay data_analysis Quantitative Data Analysis (MIC, IC50, Half-life) mic_assay->data_analysis ic50_assay->data_analysis stability_assay->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Caption: Workflow for the synthesis, purification, and biological validation of peptides.

signaling_pathway Peptide N-Cbz-(R)-norleucine Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Biological Response (e.g., Apoptosis) Signaling->Response Induction

Caption: Hypothetical signaling pathway initiated by a peptide with N-Cbz-(R)-norleucine.

Comparative

A Researcher's Guide to Peptide Coupling Reagents: A Side-by-Side Comparison

In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. For r...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, navigating the extensive landscape of available reagents can be a daunting task. This guide provides an objective, data-driven comparison of commonly used coupling reagents to facilitate an informed selection for your specific synthetic needs.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on several key parameters: the yield of the desired peptide, the extent of side reactions (most notably racemization of chiral centers), and reaction kinetics. Below, we present a summary of quantitative data for some of the most widely utilized classes of coupling reagents.

Table 1: Crude Peptide Purity (%) for the Synthesis of the "Difficult" Acyl Carrier Protein (ACP) Fragment (65-74)

The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its challenging sequence, which is prone to aggregation.[1][2][3]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium Salt79.91 - 91.23[1][4]Consistently high purity with fewer deletion products observed.[1]
HCTU Uronium/Aminium Salt80.52 - 92.11[1][4]Performance is very similar to HATU, producing peptides of high purity.[5]
COMU Uronium/Aminium Salt~79[6]Offers high efficiency with an improved safety profile.[3][7]
PyBOP Phosphonium Salt70.27 - 88.54[1][4]Generally effective but can lead to more impurities compared to HATU and HCTU.[1]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[4]
TFFH Fluoroformamidinium< 25[6]Lower purity results observed in this specific difficult sequence.[6]
DMT/NMM/TsO⁻ Triazine-basedHighHigh yields and purity with low risk of racemization in solution-phase synthesis.[5]

Note: The exact purity percentages can vary depending on the specific reaction conditions, synthesis protocol (manual vs. automated), and analytical methods used.

Table 2: Comparison of Racemization Levels for Different Coupling Reagents

Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities with altered biological activity.[8] The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Coupling ReagentAdditive/BaseModel System% Epimerization (Diastereomer)
HATU NMMFmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin0.4%[8]
HBTU NMMFmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin0.6%[8]
HATU DIEAFmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin1.3%[8]
HBTU DIEAFmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin1.7%[8]
PyBOP DIEAFmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin3.8%[8]
DIC/Oxyma -Z-Phg-OH to H-Pro-NH₂Comparable to HOAt, better than HOBt[9]
DIC/HOBt -Z-Phg-OH to H-Pro-NH₂Higher than DIC/Oxyma[9]

Data extracted from studies specifically designed to evaluate racemization. The error for the data from the Fmoc-Ser(Ac₃GlcNAcα)-OH study was reported as less than 0.3%.[8]

Mechanisms of Action: A Visual Guide

Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing amide bond formation reactions.

G General Mechanism of Uronium/Aminium Salt-Mediated Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive O-Acylisourea/ Active Ester Intermediate RCOOH->ActiveEster Activation Uronium Uronium/Aminium Salt (e.g., HATU, HBTU) + Base Uronium->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide Byproduct Urea Byproduct Peptide->Byproduct G Mechanism of Carbodiimide Coupling with an Additive RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_Acylisourea ActiveEster Active Ester O_Acylisourea->ActiveEster Reaction with Additive Additive Additive (e.g., HOBt, Oxyma) Additive->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide Urea Urea Byproduct O_Acylisoura O_Acylisoura O_Acylisoura->Urea G General Mechanism of Phosphonium Salt-Mediated Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH->Acyloxyphosphonium Activation Phosphonium Phosphonium Salt (e.g., PyBOP) + Base Phosphonium->Acyloxyphosphonium Peptide Peptide Bond (R-CO-NH-R') Acyloxyphosphonium->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide PhosphineOxide Phosphine Oxide Byproduct Peptide->PhosphineOxide G General Experimental Workflow for a Single Coupling Cycle in SPPS Start Start with Resin-Bound Peptide (N-terminal Fmoc protected) Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling Reaction (Add activated AA to resin) Wash1->Coupling Preactivation Pre-activation of Amino Acid (AA + Coupling Reagent + Base in DMF) Preactivation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Wash2 Wash with DMF/DCM Monitoring->Wash2 Complete Incomplete Incomplete Coupling Monitoring->Incomplete Incomplete End Ready for Next Cycle or Final Cleavage Wash2->End Incomplete->Coupling Repeat Coupling

References

Validation

A Researcher's Guide to N-Cbz-(R)-norleucine: Cross-referencing Experimental Data with PubChem

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of modified amino acids is paramount. This guide provides a comparative analys...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of modified amino acids is paramount. This guide provides a comparative analysis of experimental data for N-Cbz-(R)-norleucine against information available in the PubChem database. Due to the limited availability of a dedicated PubChem entry for N-Cbz-(R)-norleucine (also known as N-Benzyloxycarbonyl-D-norleucine), this guide cross-references data from its enantiomer, racemic mixture, and related compounds to provide a comprehensive overview.

Physicochemical and Spectroscopic Data Comparison

A critical aspect of chemical characterization involves the analysis of physical and spectroscopic data. The following table summarizes the available data for N-Cbz-(R)-norleucine and its related compounds, offering a comparative perspective.

PropertyN-Cbz-(R)-norleucinePubChem Data (Related Compounds)Source / Notes
CAS Number 15027-14-22018-66-8 (L-isomer)[1]
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄[1]
Molecular Weight 265.3 g/mol 265.30 g/mol [2]
Melting Point 56-58°C105°C (DL-racemate)Data for (R)-isomer from ChemBK; DL-racemate from SpectraBase[3]
¹H NMR No experimental data foundData available for related compounds-
¹³C NMR No experimental data foundData available for DL-racemate and a benzyl ester derivativeSpectraBase[3][4]
IR Spectroscopy Expected peaks: ~3300 cm⁻¹ (N-H), ~2960-2850 cm⁻¹ (C-H), ~1740 cm⁻¹ (C=O acid), ~1690 cm⁻¹ (C=O carbamate)ATR-IR spectrum available for L-isomerInferred from Boc-D-norleucine[5]; L-isomer data from SpectraBase[6]
Mass Spectrometry Expected M⁺ at m/z 265Data for parent L-norleucine availableInferred from molecular weight; L-norleucine data from NIST WebBook[7]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and characterization of N-Cbz protected amino acids, adapted from available literature.

Synthesis of N-Cbz-(R)-norleucine

The protection of the amino group of (R)-norleucine with a benzyloxycarbonyl (Cbz) group is a standard procedure in peptide chemistry.[8] A common method is the Schotten-Baumann reaction.

Materials:

  • (R)-norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-norleucine in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate and a solution of sodium carbonate in dioxane dropwise and simultaneously, while vigorously stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the N-Cbz-(R)-norleucine.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Spectroscopic Characterization

The structural elucidation of N-Cbz-(R)-norleucine relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[9] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum would confirm the presence of key functional groups such as the N-H and C=O bonds of the carbamate and carboxylic acid.

  • Mass Spectrometry (MS): Mass spectra can be acquired using techniques like electrospray ionization (ESI) to confirm the molecular weight of the compound.[7]

Visualizing Experimental Workflows

To better illustrate the processes involved in the synthesis and characterization of N-Cbz-(R)-norleucine, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis Start (R)-norleucine Reaction Schotten-Baumann Reaction (Cbz-Cl, Na2CO3) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product N-Cbz-(R)-norleucine Purification->Product

Caption: Workflow for the synthesis of N-Cbz-(R)-norleucine.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Sample N-Cbz-(R)-norleucine Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the characterization of N-Cbz-(R)-norleucine.

Biological Activity and Applications

The parent amino acid, norleucine, has been utilized in studies to probe the role of methionine in biological systems, such as in the context of Amyloid-β peptide associated with Alzheimer's disease. The non-natural origin of norleucine makes it a valuable tool for creating modified peptides with enhanced stability or altered biological functions.

Conclusion

This guide provides a consolidated overview of the available experimental data for N-Cbz-(R)-norleucine, cross-referenced with information from related compounds in the absence of a dedicated PubChem entry. While a complete experimental dataset remains to be fully compiled in public databases, the provided information on its synthesis, expected spectroscopic characteristics, and the role of Cbz-protected amino acids offers a valuable resource for researchers. The detailed protocols and workflow diagrams serve as a practical guide for the synthesis and characterization of this important amino acid derivative.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid. Adherence to these proc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid , a derivative of hexanoic acid, presents specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following information outlines the necessary precautions, proper handling techniques, and disposal protocols.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes and dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use and remove using proper technique to avoid skin contact.[2]
Skin and Body Protection Laboratory coatA lab coat should be worn to prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)Avoid breathing dust.[1] If dust formation is significant, a respirator may be necessary.

Operational and Disposal Plans

Proper operational workflow and waste disposal are critical for minimizing exposure risk and environmental impact. The following diagrams illustrate the step-by-step procedures for handling and disposal.

Figure 1: Handling Workflow for (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don appropriate PPE: - Safety glasses - Nitrile gloves - Lab coat B Ensure proper ventilation (fume hood is active) A->B C Carefully weigh the solid compound, avoiding dust generation B->C D Handle solutions over a spill tray C->D E Decontaminate work surfaces D->E F Properly remove and dispose of gloves E->F G Wash hands thoroughly F->G

Caption: Handling Workflow Diagram

Figure 2: Disposal Plan for (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Collect solid waste and contaminated consumables (e.g., weighing paper, gloves) B Place in a dedicated, sealed, and properly labeled hazardous waste container A->B C Store the waste container in a designated hazardous waste accumulation area B->C D Arrange for pickup by certified hazardous waste disposal personnel C->D

Caption: Disposal Plan Diagram

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.[1][2]

  • Skin Contact : Wash off immediately with soap and plenty of water.[1][2] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult, provide artificial respiration.[1][2] Seek medical attention.[1][2]

  • Ingestion : Rinse the mouth with water.[1][2] Do not induce vomiting. Seek immediate medical attention.[1][2]

Always have the Safety Data Sheet (SDS) readily available when working with this chemical and provide it to any attending medical personnel.[1]

References

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